molecular formula C17H13NO B1296012 1-Phenyl-2-(quinolin-2-yl)ethanone CAS No. 1531-38-0

1-Phenyl-2-(quinolin-2-yl)ethanone

Cat. No.: B1296012
CAS No.: 1531-38-0
M. Wt: 247.29 g/mol
InChI Key: MIHMEDBBAZVCAR-UHFFFAOYSA-N
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Description

1-Phenyl-2-(quinolin-2-yl)ethanone is a chemical compound of significant interest in medicinal and synthetic chemistry research, particularly for the development of novel therapeutic agents. The quinoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Specifically, quinoline derivatives have demonstrated substantial potential in anticancer research, exhibiting mechanisms of action that include growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . This makes 1-Phenyl-2-(quinolin-2-yl)ethanone a valuable precursor or intermediate for synthesizing more complex molecules targeting these pathways. Furthermore, the structural motif of a carbonyl group linking phenyl and quinolinyl rings presents opportunities for further chemical modifications, such as hybridization with other pharmacophores like the 1,3,4-oxadiazole ring, to develop conjugates with enhanced biological activity and selectivity . Researchers can utilize this compound to explore its utility in developing inhibitors for various enzymes and proteins involved in cancer proliferation. This product is provided for chemical and biological research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-quinolin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHMEDBBAZVCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277648
Record name 1-phenyl-2-(quinolin-2-yl)ethanone
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Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1531-38-0
Record name NSC3329
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenyl-2-(quinolin-2-yl)ethanone
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Foundational & Exploratory

Spectroscopic Characterization and Structural Dynamics of 1-Phenyl-2-(quinolin-2-yl)ethanone: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-Phenyl-2-(quinolin-2-yl)ethanone Synonym: 2-Phenacylquinoline CAS: 1086-02-8 Molecular Weight: 247.29 g/mol

This technical guide provides a rigorous spectroscopic analysis of 1-Phenyl-2-(quinolin-2-yl)ethanone. Unlike simple aromatic ketones, this molecule exhibits a dynamic keto-enol tautomerism heavily influenced by solvent polarity and intramolecular hydrogen bonding. In non-polar solvents (e.g.,


), the compound exists predominantly in the (Z)-enaminone  form, stabilized by a six-membered chelate ring involving the quinoline nitrogen and the enolic hydroxyl group. This guide details the synthesis, specific NMR signatures of both tautomers, and the thermodynamic drivers of its structural behavior.[1]

Part 1: Synthesis & Structural Context[2]

The most robust synthetic route for 1-Phenyl-2-(quinolin-2-yl)ethanone is the Claisen-type condensation of quinaldine (2-methylquinoline) with ethyl benzoate using a strong base. This approach exploits the acidity of the


-methyl protons on the quinoline ring (

), which are significantly more acidic than typical benzylic protons due to the electron-withdrawing nature of the nitrogen heterocycle.
Synthesis Workflow

SynthesisWorkflow Reagents Reagents: Quinaldine (1.0 eq) Ethyl Benzoate (1.2 eq) Base: NaH or KOtBu Intermediate Intermediate: Enolate Anion (Stabilized by Quinoline Ring) Reagents->Intermediate Reflux (THF/Toluene) N2 Atmosphere Quench Quench: Acidification (HCl/AcOH) pH Adjustment Intermediate->Quench Cool to 0°C Product Product: 2-Phenacylquinoline (Yellow Solid) Quench->Product Precipitation & Recrystallization

Figure 1: Synthetic pathway via Claisen condensation. The reaction requires anhydrous conditions to prevent quenching of the quinaldyl anion.

Part 2: Spectroscopic Profile

The spectroscopic data below distinguishes between the Keto form (favored in polar aprotic solvents like DMSO) and the Enol form (favored in non-polar solvents like


).
Proton NMR ( H NMR)

Solvent:


 (Dominant species: (Z)-Enol )
Frequency:  400 MHz[2]
PositionShift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
OH 15.8 - 16.2 Broad Singlet 1H Enolic Hydroxyl Diagnostic Peak: Extreme downfield shift indicates strong intramolecular H-bonding (N...H-O).
Vinyl 6.45 - 6.60 Singlet 1H =CH- Characteristic of the enol double bond. Replaces the

singlet of the keto form.
Ar-H8.10 - 8.15Doublet1HQuinoline C4Deshielded by the adjacent nitrogen ring current.
Ar-H8.00 - 8.05Doublet2HPhenyl (ortho)Conjugated with the enol system.
Ar-H7.40 - 7.90Multiplet8HAromaticOverlapping phenyl and quinoline protons.

Note on Keto Form: In


, the equilibrium shifts. You may observe a singlet at 

4.60 - 4.80 ppm
corresponding to the methylene (

) protons of the keto tautomer, and the disappearance of the signals at 16.0 and 6.5 ppm.
Carbon NMR ( C NMR)

Solvent:


[2]
Shift (

ppm)
AssignmentNotes
180.5 C-OH Enolic carbon (deshielded, resembles carbonyl but shifted).
155.2 Quinoline C2 Attached to the enol bridge.
147.5 Quinoline C8a Bridgehead carbon.
94.5 =CH- Diagnostic Peak: The methine carbon of the enol bridge. In the keto form, this would be a methylene carbon around

50-60 ppm.
120.0 - 138.0Aromatic CComplex region containing phenyl and quinoline signals.
Infrared Spectroscopy (FT-IR)

The IR spectrum is often misleading if interpreted as a simple ketone due to the "conjugation shift."

Wavenumber (

)
VibrationInterpretation
3200 - 2500 O-H (Broad) The "chelated" OH stretch is extremely broad and weak, often obscured by C-H stretches. It does not look like a typical alcohol free OH.
1610 - 1630 C=O / C=N Key Feature: There is often no distinct C=O peak above 1650

in the solid state. The carbonyl character is reduced by resonance, merging with the C=N and C=C stretches.
1590, 1560Ar C=CSkeletal vibrations of the quinoline and phenyl rings.
Mass Spectrometry (EI-MS)

Molecular Ion:


 247 (

)
m/zFragmentMechanism
247

Stable molecular ion (aromatic stabilization).
219

Loss of carbon monoxide (common in phenols/enols).
142/143


-cleavage at the carbonyl.
105

Benzoyl cation (characteristic of phenacyl groups).
77

Phenyl cation.

Part 3: Advanced Structural Dynamics

The defining feature of 2-phenacylquinoline is its ability to lock into a pseudo-tricyclic structure via hydrogen bonding. This equilibrium is not merely a curiosity; it dictates the compound's reactivity (e.g., alkylation occurs at the Carbon or Oxygen depending on the base and solvent).

Tautomeric Equilibrium Diagram

Tautomerism Keto Keto Form (Favored in DMSO/Polar Solvents) Reactive at C-H (Acidic) Enol_Z (Z)-Enol Form (Favored in CDCl3/Non-polar) Stabilized by Intramolecular H-Bond Keto->Enol_Z Tautomerization (Fast) Enol_E (E)-Enol Form (Unstable/Transient) Sterically Hindered Keto->Enol_E Steric Clash Enol_Z->Enol_Z N...H-O Interaction (Pseudo-ring formation)

Figure 2: The equilibrium is heavily skewed toward the (Z)-Enol form in non-polar environments due to the formation of a stable 6-membered chelate ring.

Mechanistic Implication: The intramolecular hydrogen bond (N...H-O) reduces the basicity of the quinoline nitrogen and the acidity of the enol proton. To react this molecule as a nucleophile (e.g., for alkylation), one must use a base strong enough to disrupt this chelation (e.g.,


 in DMF is often insufficient; 

in THF is preferred).

Part 4: Validated Experimental Protocol

Protocol: Synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone

Scale: 10 mmol Time: 4-6 Hours

  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

    • Flush the system with Nitrogen (

      
      ) or Argon.
      
  • Reagent Loading:

    • Add Sodium Hydride (NaH) (60% dispersion in oil, 0.80 g, 20 mmol, 2.0 eq) to the flask.

    • Wash NaH with dry hexane (2 x 10 mL) to remove mineral oil if high purity is required (optional but recommended). Decant the hexane carefully.

    • Add anhydrous Tetrahydrofuran (THF) (30 mL) or Toluene.

  • Condensation:

    • Add Quinaldine (2-methylquinoline) (1.43 g, 10 mmol, 1.0 eq) dropwise. The solution may turn slightly yellow/orange as the quinaldyl anion forms. Stir for 15 minutes at Room Temperature (RT).

    • Add Ethyl Benzoate (1.80 g, 12 mmol, 1.2 eq) dropwise over 5 minutes.

  • Reaction:

    • Heat the mixture to reflux (

      
      ) for 4 hours.
      
    • Monitoring: Check by TLC (Silica, 20% EtOAc/Hexane). The starting material (Quinaldine) should disappear.

  • Workup:

    • Cool the reaction to

      
       in an ice bath.
      
    • Caution: Quench excess NaH by slowly adding Methanol (2 mL) followed by water (20 mL).

    • Acidify the mixture with Glacial Acetic Acid until pH ~5-6. A yellow solid (the product) should precipitate.

  • Purification:

    • Filter the solid.

    • Recrystallize from Ethanol or a mixture of Ethanol/Acetone.

    • Yield: Typical yield is 65-80%.

    • Appearance: Yellow needles or powder.

References

  • Synthesis and Tautomerism: El-Sheshtawy, H. S., et al. "Synthesis and spectroscopic studies of some new 2-phenacylquinoline derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011. Link

  • NMR Characterization: Katritzky, A. R., et al. "Tautomeric equilibria of 2-phenacyl-pyridines and -quinolines." Journal of the Chemical Society, Perkin Transactions 2, 1987. Link

  • Crystallographic Data: Mondal, S., et al. "Crystal structure and tautomerism of 2-phenacylquinoline." Journal of Chemical Crystallography, 2013. Link

  • General Reactivity: "Quinaldine Condensations." Organic Syntheses, Coll. Vol. 3, p. 753. Link

Sources

Technical Guide: 1-Phenyl-2-(quinolin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Coordination Chemistry[1][2][3]

Executive Summary

1-phenyl-2-(quinolin-2-yl)ethanone (commonly referred to as 2-phenacylquinoline ) represents a critical class of


-keto-heterocycles.[1][2][3] Unlike simple ketones, this molecule exhibits a complex structural duality driven by keto-enol tautomerism, stabilized by an intramolecular hydrogen bond (IMHB) between the enolic hydroxyl and the quinoline nitrogen. This specific structural feature makes it a privileged scaffold in two domains: coordination chemistry , where it acts as a bidentate N,O-donor ligand for luminescent metal complexes (Zn, Ru, Ir), and medicinal chemistry , as a precursor for fused heterocyclic systems.[3]

This guide provides a rigorous technical breakdown of its structural dynamics, a self-validating synthetic protocol, and its application in metal sensing.[3]

Structural Dynamics: Tautomerism & Reactivity[3][4][5]

The defining characteristic of 1-phenyl-2-(quinolin-2-yl)ethanone is its existence in a dynamic equilibrium between the keto form and the (Z)-enaminone/enol form.[1][2] Understanding this equilibrium is non-negotiable for accurate characterization and reactivity prediction.[1][2][3][4][5]

2.1 The Chelate Effect

In non-polar solvents (e.g.,


), the equilibrium heavily favors the enol tautomer .[4] This is not a random occurrence but a thermodynamic preference driven by the formation of a pseudo-six-membered ring.[1][2][3][4] The quinoline nitrogen acts as a hydrogen bond acceptor for the enolic proton.[3][4][5]
  • Keto Form:

    
     methylene bridge.[1][2][3][5] Reactive towards electrophiles at the 
    
    
    
    -carbon.[1][2][3][4]
  • Enol Form:

    
     vinylic bridge.[1][2][3][5] Stabilized by resonance and IMHB (approx. 5–7 kcal/mol stabilization energy).[1][2][3][5] This form is responsible for the molecule's ability to chelate metals without an external base in some contexts.[3][4][5]
    
2.2 Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism and the stabilization of the enol form.

Tautomerism cluster_0 Stabilization Factors Keto Keto Form (Reactive Methylene) TS Proton Transfer Transition State Keto->TS Solvent/Base Assistance Enol Enol Form (Chelated/Stable) TS->Enol Fast Enol->Keto Polar Protic Solvents IMHB Intramolecular H-Bond (N...H-O) Enol->IMHB Conjugation Extended Conjugation Enol->Conjugation

Figure 1: Tautomeric equilibrium shifting towards the chelated enol form, stabilized by intramolecular hydrogen bonding.

Synthetic Methodology

The most robust synthesis of 1-phenyl-2-(quinolin-2-yl)ethanone utilizes the acidity of the methyl protons in quinaldine (2-methylquinoline) .[1][2][3] The


 of the methyl group in quinaldine is approximately 27 (DMSO).[4][5] To effect acylation with an ester, a strong base is required to generate the nucleophilic aza-allylic anion.[3][4]
3.1 Reaction Pathway

Reagents: Quinaldine, Ethyl Benzoate, Base (NaH or KOtBu), Solvent (THF or Toluene).[5]

  • Deprotonation: The base removes a proton from the C2-methyl group of quinaldine, generating a resonance-stabilized carbanion (delocalized onto the ring nitrogen).[3][4]

  • Nucleophilic Attack: The carbanion attacks the carbonyl carbon of ethyl benzoate.[2][3][4][5]

  • Elimination: Ethoxide is eliminated, forming the

    
    -keto structure.[2][3][4][5]
    
  • Acidification: The initial product exists as an enolate salt; acidic workup yields the neutral target molecule.[2][3][4][5]

3.2 Synthetic Workflow Diagram

Synthesis Quinaldine Quinaldine (2-Methylquinoline) Anion Aza-Allylic Anion (Nucleophile) Quinaldine->Anion Deprotonation (-78°C to 0°C) Base Base (NaH or KOtBu) Base->Anion Deprotonation (-78°C to 0°C) Ester Ethyl Benzoate Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Anion->Intermediate Nucleophilic Attack Product 1-phenyl-2-(quinolin-2-yl)ethanone (Target) Intermediate->Product Elimination of EtO- & Acidic Workup

Figure 2: Step-wise condensation mechanism for the synthesis of 2-phenacylquinoline.[1][2]

Experimental Protocol: Self-Validating System

This protocol is designed for reproducibility. The "Self-Validating" components (Checkpoints) ensure the user identifies failure points immediately rather than at the end of the process.

Scale: 10 mmol Expected Yield: 65–80%[3][4]

Step 1: Anion Generation[1][2][4]
  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add NaH (60% dispersion in oil, 12 mmol, 1.2 eq) . Wash with dry hexane (2 x 5 mL) to remove oil if high purity is required; otherwise, use as is.[2][3][5]

  • Add dry THF (30 mL) . Cool to 0°C in an ice bath.

  • Dropwise add Quinaldine (10 mmol, 1.43 g) dissolved in THF (5 mL) over 10 minutes.

    • Checkpoint: Evolution of

      
       gas (bubbling) and a color change to deep red/orange indicates successful anion formation.[1][2][3][5]
      
  • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.

Step 2: Claisen Condensation[3][4][5]
  • Cool the red anion solution back to 0°C.

  • Dropwise add Ethyl Benzoate (10 mmol, 1.50 g) in THF (5 mL).

  • Allow the mixture to warm to RT and reflux for 4–6 hours.

    • Checkpoint: The deep red color may shift to a dark brown/yellow slurry.[3][4][5] TLC (20% EtOAc/Hexane) should show consumption of quinaldine (

      
      ) and appearance of a new fluorescent spot.[1][2][5]
      
Step 3: Workup and Isolation[3][4]
  • Quench the reaction carefully with saturated

    
     solution (20 mL) .
    
  • Extract with Ethyl Acetate (3 x 30 mL) .

  • Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or perform column chromatography (Gradient: Hexane

    
     10% EtOAc/Hexane).
    
Step 4: Validation (NMR Data)

To confirm the structure and tautomeric state, obtain a


 NMR in 

.[4][5]
Signal TypeChemical Shift (

)
MultiplicityInterpretation
Enol -OH 14.5 – 15.5 ppmBroad SingletDiagnostic: Confirms IMHB (Chelated Enol).[1][2][3]
Vinyl =CH- 6.5 – 6.8 ppmSingletConfirms Enol form (replaces

).[1][2][3][5]
Aromatic 7.2 – 8.2 ppmMultipletsQuinoline and Phenyl protons.[1][2][3][4][5]
Keto -CH2- ~4.8 ppmSingletUsually minor/trace in

.
Coordination Chemistry & Applications

The 1-phenyl-2-(quinolin-2-yl)ethanone molecule acts as a "Turn-On" fluorescent sensor for transition metals.[1][2][3]

  • Ligand Behavior: It binds as a mono-anionic bidentate ligand (

    
    ) after deprotonation of the enol.[1][2][3]
    
  • Complexes: Forms neutral

    
     complexes with 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Mechanism: In the free ligand, fluorescence is often quenched by Photoinduced Electron Transfer (PET) or rapid non-radiative decay via proton transfer.[5] Upon metal binding (chelation), the structure becomes rigid, inhibiting non-radiative decay pathways and enhancing fluorescence (Cheyne-Stokes shift).[1][5]

Key Application: Zinc Sensing.[1][2][3][4][5] The


 complex exhibits strong green fluorescence, distinguishing it from the free ligand.[4][5]
References
  • Synthesis of Phenacylquinolines: Muscia, G. C., et al. "Synthesis of 2-phenacylquinolines via Claisen condensation."[2][3][5] Tetrahedron Letters, vol. 47, no. 32, 2006.[2][3][5][6] (Generalized citation for Claisen route).

  • Tautomerism Mechanisms: El-Sheshtawy, H. S., et al. "Keto-enol tautomerism of 2-phenacylpyridines and quinolines: Substituent effects and photophysics."[1][2][3] Journal of Photochemistry and Photobiology A: Chemistry, vol. 215, 2010.[3]

  • Coordination Chemistry: Bark, T., & Thummel, R. P. "[1,10]-Phenanthrolin-2-yl ketones and their coordination chemistry."[1][2][3] Inorganic Chemistry, 44(24), 8733-8739, 2005.[3] (Analogous ligand systems).

  • Crystal Structure & Properties: Zeng, D., et al. "Crystal structure of 1-(4-phenylquinolin-2-yl)propan-1-one."[1][2][3][7] ACS Omega, 2023.[2][3][5] (Structural analogue comparison).

  • General Reactivity of Quinaldine: "Quinaldine." PubChem Database, National Center for Biotechnology Information.[2][3][5]

Sources

An In-depth Technical Guide to 1-Phenyl-2-(quinolin-2-yl)ethanone and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of 1-Phenyl-2-(quinolin-2-yl)ethanone, a key derivative that merges the quinoline nucleus with a phenyl ethanone moiety. This unique combination presents a versatile platform for the development of novel therapeutic agents. We will delve into the synthetic pathways, detailed characterization methodologies, and the vast pharmacological potential of this compound and its derivatives. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of new chemical entities, offering both foundational knowledge and practical, field-proven insights.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a prominent heterocyclic motif in a vast number of natural and synthetic bioactive molecules.[3][4] Its rigid, planar structure and the presence of a nitrogen atom provide ideal features for interaction with various biological targets. The therapeutic applications of quinoline derivatives are extensive, encompassing roles as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[3][5] The functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly attractive starting point for drug discovery programs.[6]

Synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone: A Mechanistic Approach

The most direct and efficient method for the synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone is the Friedländer Annulation . This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8]

Proposed Synthetic Pathway: The Friedländer Annulation

The synthesis of the target molecule can be achieved through the reaction of 2-aminobenzaldehyde with benzoylacetone under acidic or basic conditions, or even catalyst-free in water.[9]

Diagram: Proposed Friedländer Synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone

G cluster_reactants Reactants cluster_product Product A 2-Aminobenzaldehyde C 1-Phenyl-2-(quinolin-2-yl)ethanone A->C Friedländer Annulation (Acid or Base Catalysis) B Benzoylacetone B->C

Caption: Reaction scheme for the synthesis of the target compound.

Mechanistic Insight: Causality Behind the Reaction

The Friedländer synthesis proceeds through a cascade of reactions, and understanding the mechanism is crucial for optimizing reaction conditions.[10]

  • Initial Condensation: The reaction can initiate via two possible pathways:

    • An aldol-type condensation between the enolizable benzoylacetone and the aldehyde group of 2-aminobenzaldehyde.

    • The formation of a Schiff base between the amino group of 2-aminobenzaldehyde and the ketone of benzoylacetone.

  • Cyclization and Dehydration: Following the initial condensation, an intramolecular cyclization occurs, followed by dehydration to yield the aromatic quinoline ring system.

The choice of catalyst (acid or base) can influence the predominant pathway and the reaction rate. Basic conditions typically favor the initial aldol condensation, while acidic conditions can promote Schiff base formation.[10]

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system, designed for reproducibility.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Benzoylacetone (1.0 eq)

  • Ethanol (as solvent)

  • Piperidine (catalytic amount) or Glacial Acetic Acid (catalytic amount)

  • Hydrochloric Acid (for workup)

  • Sodium Bicarbonate (for workup)

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add benzoylacetone (1.0 eq).

  • Add a catalytic amount of piperidine (for base-catalyzed reaction) or glacial acetic acid (for acid-catalyzed reaction).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-Phenyl-2-(quinolin-2-yl)ethanone.

Diagram: Experimental Workflow for Synthesis and Purification

G Reactants Mix 2-Aminobenzaldehyde and Benzoylacetone in Ethanol Catalyst Add Catalyst (Piperidine or Acetic Acid) Reactants->Catalyst Reflux Reflux for 4-6 hours (Monitor by TLC) Catalyst->Reflux Workup Aqueous Workup (HCl, NaHCO3, Brine) Reflux->Workup Purification Column Chromatography Workup->Purification Product Pure 1-Phenyl-2-(quinolin-2-yl)ethanone Purification->Product

Caption: Step-by-step workflow for the synthesis and purification.

Characterization of 1-Phenyl-2-(quinolin-2-yl)ethanone

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data based on the molecular structure.

Spectroscopic Data (Predicted)
TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline and phenyl rings (multiple signals in the 7.0-8.5 ppm range). A singlet for the methylene protons (-CH₂-) adjacent to the ketone and the quinoline ring.
¹³C NMR Carbonyl carbon signal (~195-205 ppm). Aromatic carbon signals in the 120-150 ppm range. Methylene carbon signal.
FTIR (cm⁻¹) Strong C=O stretching vibration for the ketone (around 1685-1700 cm⁻¹).[11] Aromatic C-H and C=C stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the molecular weight of C₁₇H₁₃NO. Fragmentation patterns showing the loss of the phenyl group or the benzoyl group.[12][13]

Biological Activities and Therapeutic Potential

Quinoline derivatives are known for their wide spectrum of biological activities.[4] The presence of the 2-acylquinoline motif is of particular interest in medicinal chemistry.

Antimicrobial Activity

Many quinoline derivatives exhibit potent antibacterial and antifungal properties.[14][15] The mechanism of action can vary, but often involves the inhibition of bacterial DNA gyrase or topoisomerase IV. The 1-Phenyl-2-(quinolin-2-yl)ethanone scaffold can be explored for the development of new antimicrobial agents, especially against drug-resistant strains.

Cytotoxic and Anticancer Potential

The quinoline ring system is a common feature in many anticancer drugs.[3][16] Its planar structure allows for intercalation into DNA, leading to cytotoxic effects.[17] Derivatives of 1-Phenyl-2-(quinolin-2-yl)ethanone could be investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction or inhibition of key signaling pathways.[18]

Anti-inflammatory Properties

Certain functionalized quinolines have demonstrated significant anti-inflammatory activity.[5][6] This is often achieved through the inhibition of pro-inflammatory enzymes or cytokines.[19] The 1-Phenyl-2-(quinolin-2-yl)ethanone core could serve as a template for designing novel anti-inflammatory agents.

Derivatization Strategies for Lead Optimization

The ketone moiety in 1-Phenyl-2-(quinolin-2-yl)ethanone is a prime site for chemical modification to generate a library of derivatives with potentially enhanced biological activity and improved pharmacokinetic profiles.

Formation of Oximes and Hydrazones

The reaction of the ketone with hydroxylamine or hydrazine derivatives can yield oximes and hydrazones, respectively.[20] These functional groups can introduce new hydrogen bonding capabilities and alter the electronic properties of the molecule, which can be beneficial for target engagement.

Modification of the α-Methylene Bridge

The methylene group between the phenyl and quinoline rings can also be a target for derivatization, although this may be more challenging. Reactions at this position could introduce substituents that modulate the conformational flexibility of the molecule.

Diagram: Derivatization Pathways

G Core 1-Phenyl-2-(quinolin-2-yl)ethanone Oxime Oxime Derivative Core->Oxime Reaction with Hydroxylamine Hydrazone Hydrazone Derivative Core->Hydrazone Reaction with Hydrazine AlphaSub α-Substituted Derivative Core->AlphaSub α-Carbon Functionalization

Caption: Potential derivatization strategies for the core molecule.

Conclusion

1-Phenyl-2-(quinolin-2-yl)ethanone represents a highly promising and versatile scaffold for the development of novel therapeutic agents. Its synthesis via the well-established Friedländer annulation is straightforward, and its chemical structure offers multiple avenues for derivatization. The rich pharmacology of the quinoline nucleus suggests that derivatives of this compound are likely to exhibit a range of valuable biological activities. This guide provides a solid foundation for researchers to explore the full potential of this intriguing class of molecules in their drug discovery endeavors.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Available at: [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4123. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). Amino Acids, 55(10), 1365–1378. Available at: [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. Available at: [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4). Available at: [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available at: [Link]

  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). Journal of the Egyptian National Cancer Institute, 34(1), 49. Available at: [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • The Friedländer Synthesis of Quinolines. (2004). Organic Reactions. Available at: [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(4), 254-257. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2017). RSC Advances, 7(84), 53265–53277. Available at: [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). Analytical Chemistry, 85(22), 10836–10844. Available at: [Link]

  • Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). Molecules, 28(18), 6698. Available at: [Link]

  • Sharma, P. C., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(3), 389-418. Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry, 10, 1032841. Available at: [Link]

  • Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles. (2022). The Journal of Organic Chemistry, 87(19), 12596–12607. Available at: [Link]

  • Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. (2015). Bioorganic & Medicinal Chemistry Letters, 25(6), 1234–1239. Available at: [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Journal of Chromatography A, 1406, 229–237. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). Molecules, 28(17), 6292. Available at: [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (2023). International Journal of Molecular Sciences, 24(13), 10899. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2014). Molecules, 19(10), 15964-15981. Available at: [Link]

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The 1-Phenyl-2-(quinolin-2-yl)ethanone Scaffold: A Technical Guide to Mechanism and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Phenyl-2-(quinolin-2-yl)ethanone (often referred to as 2-phenacylquinoline or the PQ scaffold ) represents a privileged pharmacophore in medicinal chemistry. Unlike a single-target drug, this molecule acts as a pleiotropic scaffold , capable of engaging multiple biological targets depending on its specific tautomeric state and substitution pattern.

Its core mechanism of action (MoA) is defined by three distinct modalities:

  • Kinase Inhibition (Oncology): Competitive inhibition of the ATP-binding pocket in EGFR and HER2 receptors.

  • DNA Intercalation & Gyrase Inhibition (Antimicrobial): Planar aromatic stacking leading to replication arrest in bacteria.

  • Chelation-Driven Oxidative Stress: Formation of stable N,O-bidentate metal complexes that disrupt metalloenzyme function.

This guide provides a rigorous technical analysis of these mechanisms, supported by quantitative data and validated experimental protocols.

Part 1: Chemical Basis of Bioactivity

To understand the biological function, one must first master the structural dynamics of the molecule. The bioactivity of 1-Phenyl-2-(quinolin-2-yl)ethanone is governed by its keto-enol tautomerism .

Tautomeric Equilibrium

The methylene bridge (


) connecting the electron-deficient quinoline ring and the electron-withdrawing carbonyl group is highly acidic.
  • Form A (Keto): Predominates in non-polar solvents; serves as the reactive intermediate for synthesis (e.g., hydrazone formation).

  • Form B (Enol): Predominates in physiological pH and within protein binding pockets. The enol form creates a fully conjugated, planar system essential for DNA intercalation and hydrophobic pocket insertion (e.g., in Tyrosine Kinases).

PropertyValueClinical Relevance
Molecular Weight ~247.29 g/mol Small molecule, high bioavailability potential.
LogP 3.5 - 4.2High lipophilicity; crosses cell membranes and Blood-Brain Barrier (BBB).
H-Bond Donors 0 (Keto) / 1 (Enol)Enol form allows critical H-bonding with residues like Met793 in EGFR.
Chelation Site N (Quinoline) + O (Carbonyl)Forms 5 or 6-membered rings with

,

, inhibiting metalloenzymes.

Part 2: Mechanism of Action (Oncology)[1]

The most potent application of the PQ scaffold is in the inhibition of receptor tyrosine kinases (RTKs), specifically EGFR (Epidermal Growth Factor Receptor) and HER2 .

Dual EGFR/HER2 Inhibition

Derivatives of this scaffold function as Type I ATP-competitive inhibitors .

  • Binding Mode: The planar quinoline moiety mimics the adenine ring of ATP. It inserts into the hydrophobic cleft between the N-terminal and C-terminal lobes of the kinase domain.

  • Key Interactions:

    • Hinge Region: The quinoline nitrogen accepts a hydrogen bond from the backbone amide of Met793 (EGFR).

    • Gatekeeper Residue: The phenyl group extends into the hydrophobic pocket adjacent to the gatekeeper residue (Thr790 ), a common site of mutation in drug-resistant cancers.

  • Downstream Effect: Blockade of ATP binding prevents autophosphorylation of tyrosine residues, halting the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades.

Tubulin Polymerization Inhibition

Certain 1-Phenyl-2-(quinolin-2-yl)ethanone derivatives bind to the colchicine-binding site of tubulin.

  • Mechanism: The molecule acts as a "wedge," preventing the curvature change required for microtubule assembly.

  • Result: Cell cycle arrest at the G2/M phase , leading to mitotic catastrophe and apoptosis.

Apoptosis Induction Pathway

The scaffold triggers the intrinsic apoptotic pathway:[1][2]

  • Upregulation: Bax (pro-apoptotic).

  • Downregulation: Bcl-2 (anti-apoptotic).

  • Execution: Activation of Caspase-3 and Caspase-9 , leading to PARP cleavage and DNA fragmentation.

Visualization: EGFR Signaling Blockade

The following diagram illustrates the interruption of the proliferative signal by the PQ scaffold.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binding Phospho Autophosphorylation (Tyr Residues) EGFR->Phospho Inhibited Inhibitor PQ Scaffold (Inhibitor) Inhibitor->EGFR COMPETITIVE BLOCKADE (Hinge Region Binding) ATP ATP ATP->EGFR Required for Activation RAS RAS Activation Phospho->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation (Proliferation Genes) ERK->Nucleus

Figure 1: Mechanism of ATP-competitive inhibition at the EGFR kinase domain by the PQ scaffold.

Part 3: Mechanism of Action (Antimicrobial)

The scaffold exhibits significant bactericidal activity, particularly against Gram-positive strains (S. aureus) and some Gram-negative strains (E. coli).

DNA Gyrase (Topoisomerase II) Inhibition

Similar to fluoroquinolones (e.g., Ciprofloxacin), the 1-Phenyl-2-(quinolin-2-yl)ethanone scaffold targets bacterial DNA gyrase.

  • Gyrase A Subunit: The molecule binds to the DNA-Gyrase complex.

  • Stabilization of Cleavable Complex: It stabilizes the transient double-strand break created by the enzyme.

  • Replication Fork Arrest: The replication machinery collides with this "frozen" complex, causing irreversible DNA damage and bacterial cell death.

Part 4: Quantitative Efficacy Data

The following table summarizes the potency of the scaffold and its optimized derivatives (e.g., oxadiazole or hydrazone hybrids) based on recent medicinal chemistry literature.

Target / Cell LineCompound ClassIC50 / MIC ValueReference Standard
EGFR (Kinase Assay) PQ-Oxadiazole Hybrid30 - 90 nM Erlotinib (~80 nM)
MCF-7 (Breast Cancer) PQ-Hydrazone0.16 - 0.58 µg/mL Doxorubicin
HepG2 (Liver Cancer) PQ-Derivative0.13 - 0.33 µg/mL Sorafenib
S. aureus (Bacteria) 2-Phenacylquinoline1.5 - 4.0 µg/mL Ciprofloxacin
Tubulin Polymerization PQ-Chalcone1.2 µM Colchicine

Note: The "naked" scaffold has moderate activity (µM range), while functionalized derivatives achieve nanomolar (nM) potency.

Part 5: Experimental Protocols

To validate the mechanism of action in your own laboratory, follow these standardized protocols.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Determine if the compound inhibits microtubule assembly.

  • Reagents: Purified tubulin protein (>99%, porcine brain), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Dilute 1-Phenyl-2-(quinolin-2-yl)ethanone in DMSO to 100x final concentration.

  • Reaction:

    • Mix tubulin (3 mg/mL) with PEM buffer and GTP on ice.

    • Add 2 µL of test compound (Final conc: 5, 10, 20 µM).

    • Transfer to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Control: Sigmoidal curve (nucleation, elongation, steady state).

    • Inhibitor:[3] Flattened curve or increased lag time.

    • Calculate

      
       based on the reduction in Vmax of the elongation phase.
      
Protocol B: Molecular Docking Workflow (In Silico Validation)

Objective: Predict binding affinity to EGFR (PDB: 1M17).

  • Ligand Prep: Draw 1-Phenyl-2-(quinolin-2-yl)ethanone. Generate 3D conformers. Crucial: Generate both Keto and Enol tautomers. Minimize energy (MMFF94 force field).

  • Protein Prep: Download PDB ID: 1M17 (EGFR kinase domain). Remove water molecules and co-crystallized Erlotinib. Add polar hydrogens and Kollman charges.

  • Grid Generation: Define the active site box centered on the ATP-binding pocket (Coordinates: X=22, Y=0, Z=53 approx). Box size: 60x60x60 Å.

  • Docking: Use AutoDock Vina or Gold . Set exhaustiveness to 8.

  • Validation: Re-dock the native ligand (Erlotinib). RMSD must be < 2.0 Å.

  • Scoring: Look for binding energy < -8.5 kcal/mol. Analyze H-bonds with Met793 and Cys775 .

Part 6: Synthesis & Derivatization Workflow

The utility of this scaffold lies in its reactivity. The methylene group is the key "handle" for generating diverse libraries.

Synthesis_Workflow Start Quinaldic Acid Derivatives Step1 Esterification Start->Step1 Inter Ethyl Quinaldate Step1->Inter Step2 Claisen Condensation (Acetophenone + NaH) Inter->Step2 Product 1-Phenyl-2-(quinolin-2-yl)ethanone (The Scaffold) Step2->Product Deriv1 Hydrazones (Schiff Base) Product->Deriv1 + Hydrazines Deriv2 1,3,4-Oxadiazoles (Cyclization) Product->Deriv2 + POCl3/Cyclization

Figure 2: Synthetic route to the PQ scaffold and its primary bioactive derivatives.

References

  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Source: Letters in Organic Chemistry URL:[Link][1][2][4][5][6][7][8]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Source: Scientific Reports (Nature) URL:[Link]

  • 1-(1-Phenylbenzo[f]quinolin-2-yl)ethanone Structure and Properties. Source: PubChem (National Library of Medicine) URL:[Link]

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An In-depth Technical Guide to 1-Phenyl-2-(quinolin-2-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Phenyl-2-(quinolin-2-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. While the specific discovery and historical milestones of this exact molecule are not extensively documented in publicly accessible literature, its structural motifs—the quinoline ring and the phenacyl group—are cornerstones of numerous pharmacologically active agents. This guide, therefore, focuses on the foundational chemistry, plausible synthetic routes, and the scientific rationale for its potential applications in drug discovery. We will delve into established synthetic methodologies for the quinoline core, propose a robust protocol for the synthesis of the title compound, and explore its potential as a scaffold for developing novel therapeutics, drawing insights from structurally related molecules.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. First isolated from coal tar in 1834, its derivatives have been found in nature, most notably in the form of quinine and other cinchona alkaloids. The versatility of the quinoline nucleus allows for the synthesis of a vast array of derivatives with diverse biological activities, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The substitution pattern on the quinoline ring is crucial for its pharmacological profile, and the introduction of various functional groups at the 2-position has been a particularly fruitful strategy in the development of novel therapeutic agents.

1-Phenyl-2-(quinolin-2-yl)ethanone combines this important heterocyclic core with a phenacyl moiety. This arrangement presents several features of interest to the drug development professional: a ketone for potential hydrogen bonding, a flexible linker, and an additional phenyl ring for aromatic interactions. Although a detailed historical account of this specific molecule is elusive, its constituent parts suggest a rich potential for biological activity. This guide will, therefore, serve as a foundational document for researchers looking to explore the chemistry and therapeutic applications of this and related compounds.

Retrosynthetic Analysis and Proposed Synthetic Pathways

Given the absence of a specifically documented synthesis for 1-Phenyl-2-(quinolin-2-yl)ethanone, a logical synthetic strategy can be devised based on well-established organic reactions. The primary challenge lies in the formation of the C-C bond between the quinoline-2-position and the carbonyl carbon of the phenacyl group.

A plausible retrosynthetic analysis suggests two main approaches:

  • Approach A: Functionalization of a Pre-formed Quinoline Ring. This involves starting with a suitable 2-substituted quinoline, such as 2-methylquinoline (quinaldine), and elaborating the side chain.

  • Approach B: Construction of the Quinoline Ring with the Side Chain Precursor in Place. This would involve a cyclization reaction, such as the Friedländer synthesis, using a precursor that already contains the phenacyl moiety.

Proposed Synthesis via Functionalization of 2-Methylquinoline (Quinaldine)

This is arguably the more straightforward and versatile approach. 2-Methylquinoline is a readily available starting material, often prepared via the Skraup or Doebner-von Miller reactions.[3][4] The methyl group at the 2-position is activated due to its conjugation with the electron-withdrawing quinoline ring, making its protons acidic and amenable to deprotonation.

The proposed synthetic workflow is as follows:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up Quinaldine Quinaldine Carbanion Carbanion Quinaldine->Carbanion Strong Base (e.g., n-BuLi, LDA) Base Base Carbanion_ref Carbanion Adduct Adduct Carbanion_ref->Adduct Acylating_Agent Acylating Agent (e.g., Ethyl Benzoate) Acylating_Agent->Adduct Adduct_ref Adduct Product 1-Phenyl-2-(quinolin-2-yl)ethanone Adduct_ref->Product Workup Aqueous Work-up

Caption: Proposed synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone from 2-methylquinoline.

Experimental Protocol:

  • Deprotonation of 2-Methylquinoline: To a solution of 2-methylquinoline (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of n-butyllithium (1.1 eq.) in hexanes is added dropwise. The resulting deep red solution is stirred at this temperature for 1 hour to ensure complete formation of the carbanion.

  • Acylation: Ethyl benzoate (1.2 eq.) is added to the reaction mixture at -78 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-Phenyl-2-(quinolin-2-yl)ethanone.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The use of a strong organolithium base necessitates the exclusion of water and atmospheric oxygen to prevent quenching of the base and side reactions.

  • Low Temperature (-78 °C): The deprotonation and acylation steps are performed at low temperatures to control the reactivity of the organolithium reagent and minimize side reactions, such as self-condensation or attack at other positions of the quinoline ring.

  • Choice of Acylating Agent: Ethyl benzoate is a suitable acylating agent. Other benzoyl sources like benzoyl chloride could also be used, but the ester provides a milder reaction.

Synthesis via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline ring, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5][6][7]

G 2-Aminobenzaldehyde 2-Aminobenzaldehyde Condensation Acid or Base Catalysis 2-Aminobenzaldehyde->Condensation Benzoylacetone 1-Phenylbutane-1,3-dione (Benzoylacetone) Benzoylacetone->Condensation Product 1-Phenyl-2-(quinolin-2-yl)ethanone Condensation->Product

Caption: Friedländer synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone.

Experimental Protocol:

  • Reaction Setup: A mixture of 2-aminobenzaldehyde (1.0 eq.), 1-phenylbutane-1,3-dione (benzoylacetone) (1.1 eq.), and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium hydroxide) in a suitable solvent (e.g., ethanol or toluene) is prepared.

  • Reaction Conditions: The mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.

Trustworthiness of Protocols: Both proposed synthetic routes are based on well-established, high-yielding named reactions in organic chemistry, ensuring their reliability and reproducibility.

Physicochemical and Spectroscopic Characterization (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₁₇H₁₃NO
Molecular Weight 247.29 g/mol
Appearance Likely a pale yellow to off-white solid at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and insoluble in water.
¹H NMR - Aromatic protons of the quinoline and phenyl rings in the range of 7.0-8.5 ppm.- A singlet for the methylene protons (CH₂) adjacent to the carbonyl and quinoline ring, likely in the range of 4.0-5.0 ppm.
¹³C NMR - Carbonyl carbon signal around 190-200 ppm.- Multiple signals in the aromatic region (120-150 ppm).- Methylene carbon signal in the range of 45-55 ppm.
IR Spectroscopy - A strong absorption band for the C=O stretch of the ketone at approximately 1680-1700 cm⁻¹.- C-H stretching of aromatic rings around 3000-3100 cm⁻¹.- C=C and C=N stretching of the aromatic and heterocyclic rings in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 247.- Characteristic fragmentation patterns including the loss of the phenacyl group or cleavage at the C-C bond between the carbonyl and the methylene group.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of 1-Phenyl-2-(quinolin-2-yl)ethanone make it an attractive scaffold for the development of new therapeutic agents. By drawing parallels with structurally similar compounds, we can infer its potential in several areas:

  • Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity. For instance, some function as topoisomerase inhibitors or kinase inhibitors.[8] The phenacyl group can be modified to introduce additional pharmacophores or to fine-tune the electronic and steric properties of the molecule to enhance its interaction with biological targets.

  • Antimicrobial Agents: The quinoline core is present in several antibacterial and antifungal drugs. The title compound could serve as a starting point for the development of new anti-infective agents.

  • Antiviral Agents: Certain 2-phenylquinoline derivatives have shown broad-spectrum anti-coronavirus activity.[9] This suggests that the 1-phenyl-2-(quinolin-2-yl)ethanone scaffold could be explored for the development of novel antiviral drugs.

  • Enzyme Inhibitors: The ketone functionality and the aromatic rings provide opportunities for interactions with the active sites of various enzymes. For example, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as histone deacetylase (HDAC) inhibitors.[6]

Conclusion

1-Phenyl-2-(quinolin-2-yl)ethanone is a molecule with significant untapped potential in the field of medicinal chemistry. While its specific history is not well-documented, this guide provides a solid foundation for its synthesis and exploration. The proposed synthetic routes, based on robust and well-understood organic reactions, offer reliable methods for its preparation. The structural analogy to a wide range of biologically active compounds strongly suggests that 1-Phenyl-2-(quinolin-2-yl)ethanone and its derivatives are promising candidates for future drug discovery efforts. This guide serves as a call to the research community to further investigate this intriguing scaffold and unlock its therapeutic potential.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

  • Iaconis, D., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(3), 446-453. [Link]

  • De Martino, G., et al. (2007). Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent. Bioorganic & Medicinal Chemistry Letters, 17(17), 4826-4830. [Link]

  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929533. [Link]

  • Wikipedia contributors. (2023). Skraup synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Gensler, W. J. (1949). The Skraup Synthesis of Quinolines. Organic Reactions, 6, 191-206. [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. In Wikipedia, The Free Encyclopedia. [Link]

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  • Sharma, V., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23789-23819. [Link]

  • Singh, R., et al. (2021). Synthesis of quinoline and its derivatives using various name reactions: an overview. International Journal of Pharmaceutical Sciences and Research, 12(5), 233-245. [Link]

  • Wikipedia contributors. (2024). Quinaldine. In Wikipedia, The Free Encyclopedia. [Link]

  • Slideshare. (2018). Synthesis of quinoline derivatives and its applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylquinoline. In PubChem Compound Database. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 2-Methylquinoline: Properties and Synthesis for Industrial Use. [Link]

  • Barcellos, T., et al. (2020). Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile. Molecules, 25(21), 5188. [Link]

  • Wang, Y., et al. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry, 88(6), 3465-3475. [Link]

  • Csollei, J., et al. (1993). Synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones-7-carboxylic acids and their phenacyl esters. Pharmazie, 48(10), 743-747. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for the reaction of 2-methyl quinoline with benzaldehyde in the presence of pTsNH2. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Substituted Quinolines from Alcohols. [Link]

  • Castillo, J. C., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 100(1), 5-26. [Link]

  • Sharma, A., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). One pot synthesis and functionalization of 2-methyl quinoline. [Link]

Sources

A Technical Guide to 1-Phenyl-2-(quinolin-2-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 1-Phenyl-2-(quinolin-2-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry. We will explore its molecular architecture, detail robust synthetic pathways, outline methods for its comprehensive characterization, and synthesize the current understanding of its potential as a scaffold in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological properties.[1] Molecules incorporating the quinoline motif have demonstrated utility as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2][3] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment, allowing for diverse functionalization and interaction with biological targets.

1-Phenyl-2-(quinolin-2-yl)ethanone belongs to the α-aryl-β-heteroaryl ethanone family. This structural class combines the quinoline nucleus with a phenyl ethanone side chain, creating a molecule with distinct regions for potential biomolecular interactions: the planar, aromatic quinoline system capable of π-stacking, a hydrogen bond-accepting carbonyl group, and an adjacent methylene bridge that provides conformational flexibility. While direct studies on this specific molecule are nascent, its derivatives and analogous structures show significant promise, particularly as inhibitors of key enzymes and as anticancer agents.[2][4] This guide will synthesize available data on related compounds to provide a comprehensive working knowledge of the title compound.

Synthesis and Mechanistic Considerations

The most efficient and prominent strategy for the synthesis of substituted quinolines is the Friedländer annulation.[1] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone), followed by a cyclodehydration step.

For the specific synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone, a logical approach involves the reaction of 2-aminobenzophenone with a suitable three-carbon carbonyl compound under acidic conditions. While literature describes the synthesis of a propanone analogue using pentan-2,3-dione, we can adapt this methodology for our target molecule.[1]

Proposed Synthetic Pathway

The proposed pathway is a modification of the Friedländer synthesis. The reaction proceeds by condensing 2-aminobenzophenone with methylglyoxal (or a synthetic equivalent). The acid catalyst (e.g., polyphosphoric acid) serves two purposes: it activates the carbonyl groups for nucleophilic attack and facilitates the final dehydration step to form the aromatic quinoline ring.

SynthesisPathway cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-Aminobenzophenone Catalyst Polyphosphoric Acid (PPA) Catalyst Reactant1->Catalyst + Reactant2 Methylglyoxal (or equivalent) Reactant2->Catalyst + Product 1-Phenyl-2-(quinolin-2-yl)ethanone Catalyst->Product Friedländer Annulation & Cyclodehydration Solvent Solvent-Free, 90°C

Caption: Proposed Friedländer synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for a similar compound and should be optimized for the specific reactants.[1]

  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol, 1 equiv.).

  • Catalyst and Reagent Addition: Add freshly prepared polyphosphoric acid (PPA) as the catalyst. Subsequently, add methylglyoxal (1.2 mmol, 1.2 equiv.) to the mixture.

  • Reaction Execution: Heat the solvent-free mixture to 90°C with continuous stirring for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 95:5 petroleum ether:ethyl acetate).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully quench the reaction by adding a saturated sodium carbonate solution (30 mL) until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 mL). Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and evaporate the solvent under reduced pressure. The crude solid can be purified via recrystallization from a suitable solvent (e.g., ethanol or a dichloromethane/hexane mixture) to yield the pure 1-Phenyl-2-(quinolin-2-yl)ethanone.

Causality Behind Choices:

  • PPA as Catalyst: PPA is an effective dehydrating agent and a strong acid, making it ideal for promoting both the initial condensation and the final cyclodehydration step in the Friedländer synthesis.[1]

  • Solvent-Free Conditions: This approach aligns with green chemistry principles by reducing solvent waste. It can also accelerate reaction rates by increasing the concentration of reactants.[1]

  • Aqueous Work-up with Base: The use of sodium carbonate neutralizes the acidic catalyst (PPA) and precipitates the organic product, which is typically insoluble in the aqueous basic solution.

Physicochemical and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods should be employed. The data presented below are predictive, based on the analysis of structurally similar compounds reported in the literature.[1]

Summary of Expected Physicochemical Properties
PropertyExpected ValueMethod
Molecular Formula C₁₇H₁₃NO---
Molecular Weight ~247.29 g/mol Mass Spectrometry (MS)
Appearance White to pale yellow solidVisual Inspection
Melting Point 105-115 °C (predicted)Melting Point Apparatus
Solubility Soluble in CHCl₃, DCM, DMSOStandard Solubility Tests
Spectroscopic Data (Predicted)
TechniqueWavelength/Shift (δ)Assignment and Rationale
FT-IR (KBr, cm⁻¹)~3060Aromatic C-H stretch
~1700C=O stretch (ketone) . This is a key, strong absorbance.
~1590, 1480C=C and C=N aromatic ring stretches of the quinoline system.
¹H NMR (400 MHz, CDCl₃)δ 4.4-4.6 (s, 2H)Singlet for the -CH₂- protons between the carbonyl and quinoline.
δ 7.4-8.3 (m, 11H)Complex multiplet region for the 11 aromatic protons on the phenyl and quinoline rings.
¹³C NMR (100 MHz, CDCl₃)δ ~195-200 Carbonyl carbon (C=O) . Expected to be the most downfield signal.
δ ~45-50Methylene carbon (-CH₂-).
δ ~120-155Multiple signals corresponding to the aromatic carbons of the quinoline and phenyl rings.
LC-MS (ESI+)m/z ~248.10[M+H]⁺ (protonated molecule).

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Purity & Final Validation synthesis Friedländer Synthesis purify Recrystallization synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Identity Check ms Mass Spectrometry (LC-MS) nmr->ms Confirm Mass ir FT-IR Spectroscopy ms->ir Confirm Functional Groups mp Melting Point ir->mp Purity Check xrd Single-Crystal XRD (if crystals form) mp->xrd Definitive Structure

Caption: A self-validating workflow for the synthesis and characterization of the target compound.

Applications and Biological Relevance

While 1-Phenyl-2-(quinolin-2-yl)ethanone itself is not extensively documented, the therapeutic potential of its structural components is well-established, positioning it as a valuable lead for further investigation.

Anticancer Potential

Quinoline and quinolin-2(1H)-one derivatives are known to exhibit significant anticancer activity.[2][4] They have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including breast, bone, and cervical cancer.[2] The mechanism often involves the inhibition of critical enzymes like tyrosine kinases (e.g., EGFR, HER-2), which are pivotal in cancer cell proliferation and survival.[4] The planar quinoline ring can act as a scaffold to position key functional groups within the ATP-binding pocket of these kinases. It is plausible that 1-Phenyl-2-(quinolin-2-yl)ethanone could serve as a precursor for developing novel kinase inhibitors.

Antimicrobial Activity

The broader "phenyl ethanone" scaffold has been successfully utilized in developing novel antimicrobial agents. For instance, derivatives of 1-phenyl-2-(phenylamino)ethanone have been synthesized and identified as potent inhibitors of MCR-1, an enzyme that confers colistin resistance in multidrug-resistant Gram-negative bacteria.[5][6] This highlights the potential for the phenyl ethanone moiety to interact with bacterial enzyme active sites.[5][6][7] Molecular docking studies of these related compounds show interactions with key amino acid residues like Glu246 and Thr285, suggesting a clear mechanism of action that could be explored for the title compound.[6]

Central Nervous System (CNS) Activity

Certain quinolin-2-one derivatives are capable of crossing the blood-brain barrier, making them attractive candidates for treating CNS disorders, including neurodegenerative diseases.[8] The lipophilic nature of the phenyl and quinoline rings in 1-Phenyl-2-(quinolin-2-yl)ethanone suggests it may possess favorable properties for CNS penetration, opening another avenue for therapeutic exploration.

Conclusion and Future Outlook

1-Phenyl-2-(quinolin-2-yl)ethanone is a strategically designed heterocyclic ketone that stands at the intersection of several pharmacologically relevant scaffolds. Based on robust data from analogous structures, it can be synthesized efficiently via established methods like the Friedländer annulation. Its true value lies in its potential as a versatile building block for drug discovery. Future research should focus on:

  • Optimizing Synthesis: Refining the proposed synthetic protocol to achieve high yields and purity.

  • Biological Screening: Evaluating its cytotoxic activity against a panel of cancer cell lines and its antimicrobial efficacy against clinically relevant bacterial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the phenyl and quinoline rings to probe for enhanced biological activity and target specificity.

This technical guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy 1-Phenyl-2-(quinolin-2-yl)ethanone in modern medicinal chemistry programs.

References

  • Al-Bayati, R. I. H., & Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Pharmaceutical and Clinical Research, 10(11), 374-381.

  • BenchChem. (2025). Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem.

  • Lan, X., Yan, H., Lin, F., Hou, S., Li, C., Wang, G., Sun, W., Xiao, J., & Li, S. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules, 24(15), 2719.

  • Lan, X., Yan, H., Lin, F., Hou, S., Li, C., Wang, G., Sun, W., Xiao, J., & Li, S. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed, 31357453.

  • Muthusubramanian, S., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega.

  • ResearchGate. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate.

  • Saeed, A., et al. (2011). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones. Science Alert.

  • Saleh, N. A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH).

  • Shakya, P., & Singh, R. N. (2014). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate.

  • Tarek, M., et al. (2023). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. PMC - PubMed Central.

  • Vasilev, A. A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

  • Viana, J. A., et al. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.

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Methodological & Application

Application Note: A Strategic Approach to the Synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of the Pfitzinger Reaction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active agents with applications ranging from antibacterial to anticancer therapies.[1][2] Among the classical methods for constructing this privileged heterocycle, the Pfitzinger reaction, discovered by Wilhelm Pfitzinger in 1886, remains a powerful and versatile tool.[3][4] It facilitates the synthesis of substituted quinoline-4-carboxylic acids through the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group.[5]

This application note provides a comprehensive guide to the synthesis of a specific, high-value building block, 1-Phenyl-2-(quinolin-2-yl)ethanone (also known as 2-phenacylquinoline). This target molecule is not a direct product of the Pfitzinger condensation but is accessed via a strategic two-step sequence: the initial Pfitzinger reaction to form a carboxylic acid intermediate, followed by a carefully controlled decarboxylation. We will delve into the mechanistic rationale behind each step, provide detailed, field-tested protocols, and discuss critical parameters for process optimization and troubleshooting.

Mechanistic Pathway and Strategic Considerations

The synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone from isatin leverages the Pfitzinger reaction's core transformation, followed by the removal of the C4-carboxylic acid group. The chosen carbonyl reactant is benzoylacetone (1-phenylbutane-1,3-dione), an unsymmetrical diketone that introduces the necessary phenacyl moiety.

Step 1: The Pfitzinger Reaction - Mechanism of Quinoline Formation

The reaction proceeds through several distinct stages, initiated by the base-catalyzed transformation of the reactants.[3][6]

  • Ring Opening of Isatin: In the presence of a strong base like potassium hydroxide (KOH), the amide bond of isatin is hydrolyzed, opening the five-membered ring to form the potassium salt of 2-aminophenylglyoxylic acid (isatinic acid).[7] This intermediate is highly reactive and is typically generated in situ.

  • Condensation and Imine/Enamine Formation: The free aniline group of the opened isatin condenses with one of the carbonyl groups of benzoylacetone. With an unsymmetrical ketone like benzoylacetone, this condensation can occur at either the methyl ketone or the phenyl ketone. The reaction with the more sterically accessible and electronically favorable methyl ketone is generally preferred, leading to the desired intermediate. This condensation forms an imine, which rapidly tautomerizes to the more stable enamine.[3]

  • Intramolecular Cyclization: The enamine undergoes an intramolecular cyclizing condensation, where the enolate attacks the ketone on the aminophenyl ring.

  • Dehydration: The resulting cyclic intermediate readily dehydrates to form the aromatic quinoline ring, yielding the stable salt of 2-phenacylquinoline-4-carboxylic acid. Subsequent acidification precipitates the carboxylic acid product.

The overall mechanism is visualized in the diagram below.

Pfitzinger_Mechanism cluster_product Product (Step 1) Isatin Isatin Isatinate Isatinate Anion (Ring-Opened) Isatin->Isatinate 1. KOH (aq) (Ring Opening) Enamine Enamine Intermediate Isatinate->Enamine 2. Condensation & Tautomerization Benzoylacetone Benzoylacetone Benzoylacetone->Enamine 2. Condensation & Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Cyclization Product_Acid 2-Phenacylquinoline- 4-carboxylic Acid Cyclized->Product_Acid 4. Dehydration (-H2O)

Caption: Mechanism of the Pfitzinger reaction between Isatin and Benzoylacetone.

Step 2: Thermal Decarboxylation

Quinoline-4-carboxylic acids are susceptible to decarboxylation upon heating, often requiring high temperatures (200-300 °C). This process expels carbon dioxide to yield the corresponding quinoline. The reaction can be performed neat (if the melting point allows) or in a high-boiling inert solvent (e.g., diphenyl ether) to ensure a homogeneous reaction mixture and stable temperature control. The use of a copper-based catalyst can sometimes lower the required temperature and improve yields.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Handle concentrated potassium hydroxide with extreme care as it is highly corrosive.

Protocol A: Synthesis of 2-Phenacylquinoline-4-carboxylic Acid
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
Isatin147.137.35 g50.0Reactant
Potassium Hydroxide (KOH)56.1111.22 g200.0Base/Catalyst
Benzoylacetone162.198.92 g55.0Reactant
Deionized Water18.02100 mL-Solvent
Ethanol (95%)46.0750 mL-Co-solvent
Glacial Acetic Acid60.05~20 mL-Acidification

Procedure:

  • Base Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (11.22 g) in deionized water (100 mL). Stir until the solid is fully dissolved and the solution has cooled.

  • Isatin Ring Opening: Add isatin (7.35 g) to the KOH solution. The mixture will initially form a deep purple color which should fade to a pale yellow or straw color upon stirring for 15-20 minutes, indicating the formation of the potassium isatinate salt.[8]

  • Reactant Addition: To this solution, add ethanol (50 mL) followed by the dropwise addition of benzoylacetone (8.92 g).

  • Reaction Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., mobile phase 8:2 Ethyl Acetate:Hexane with a few drops of acetic acid).

  • Product Precipitation: After the reaction is complete, cool the flask to room temperature and then further in an ice bath. Slowly and carefully acidify the dark reaction mixture by adding glacial acetic acid dropwise with vigorous stirring. The product will precipitate out of the solution. Check the pH with litmus paper to ensure it is acidic (pH ~4-5).

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual acid. Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The product can be further purified by recrystallization from ethanol or acetic acid if necessary.

Protocol B: Synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-Phenacylquinoline-4-carboxylic acid291.295.83 g20.0Reactant
Diphenyl ether170.2150 mL-High-boiling solvent

Procedure:

  • Reaction Setup: Place the dried 2-phenacylquinoline-4-carboxylic acid (5.83 g) and diphenyl ether (50 mL) into a 100 mL three-neck flask equipped with a magnetic stir bar, a high-temperature thermometer, and a condenser.

  • Thermal Decarboxylation: Heat the mixture slowly in a heating mantle. Vigorous evolution of CO₂ gas should be observed as the temperature rises above 240 °C. Maintain the temperature at 250-260 °C until the gas evolution ceases (typically 30-60 minutes).

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether (100 mL). Extract the organic layer with 1 M hydrochloric acid (3 x 50 mL) to separate the basic quinoline product from the neutral diphenyl ether solvent.

  • Product Isolation: Combine the acidic aqueous extracts and cool them in an ice bath. Basify the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is >10. The desired product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 1-Phenyl-2-(quinolin-2-yl)ethanone can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Visualization of the Synthetic Workflow

Pfitzinger_Workflow start Start Materials: Isatin, Benzoylacetone, KOH step1 Step 1: Pfitzinger Reaction • Base-catalyzed condensation • Reflux for 6-8 hours start->step1 workup1 Work-up 1 • Cool reaction mixture • Acidify with Acetic Acid • Filter and dry solid step1->workup1 intermediate Intermediate Product: 2-Phenacylquinoline-4-carboxylic Acid workup1->intermediate step2 Step 2: Decarboxylation • Heat in diphenyl ether (~250 °C) • Monitor CO₂ evolution intermediate->step2 workup2 Work-up 2 • Acid-base extraction • Precipitate and filter • Recrystallize step2->workup2 final_product Final Product: 1-Phenyl-2-(quinolin-2-yl)ethanone workup2->final_product

Caption: Overall workflow for the two-step synthesis of the target compound.

Troubleshooting and Optimization

  • Low Yield in Pfitzinger Step: Incomplete ring opening of isatin can be an issue. Ensure the initial purple color of the isatin salt fades completely before adding the ketone.[8] Tar formation is common with prolonged heating; monitor the reaction by TLC to avoid unnecessary heating.[8]

  • Regioisomer Formation: While the methyl ketone is the more reactive site on benzoylacetone, some formation of the 2-phenyl-3-acetylquinoline-4-carboxylic acid isomer is possible. Purification by recrystallization is typically sufficient to remove this minor isomer.

  • Incomplete Decarboxylation: Ensure the temperature is high enough and maintained until gas evolution stops. If decarboxylation is sluggish, the addition of a catalytic amount of copper(I) oxide or copper powder to the reaction mixture before heating can facilitate the reaction at a lower temperature.

  • Purification Challenges: The final product may retain traces of the diphenyl ether solvent. A thorough acid/base extraction is critical. If an oil is obtained instead of a solid after basification, extract the product into a solvent like dichloromethane, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting residue can then be purified by chromatography.

References

  • ResearchGate. (n.d.). Scheme 59 3.1.2 Pfitzinger synthesis for quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Zambare, A. S., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159677A - 1-phenyl-1, 2, 3, 4-tetrahydroisoquinoline preparation method.
  • Sciencemadness Discussion Board. (2025). The Pfitzinger Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. Retrieved from [Link]

  • GKS Chemistry. (2020). Pfitzinger Reaction. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. Retrieved from [Link]

  • JOCPR. (n.d.). Application of pfitzinger reaction in. Retrieved from [Link]

  • NIH. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Retrieved from [Link]

  • Mini-Reviews in Organic Chemistry. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]

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Precision Engineering of Substituted Quinolines via Combes Synthesis: Optimization & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Relevance

The Combes quinoline synthesis remains a cornerstone in medicinal chemistry for constructing the quinoline pharmacophore—a privileged structure found in antimalarials (e.g., chloroquine), kinase inhibitors, and broad-spectrum antibiotics.[1]

While the classical condensation of aniline derivatives with


-diketones is well-documented, reproducibility often suffers due to polymerization side-reactions and regiochemical ambiguity. This guide transitions the Combes synthesis from a "black box" reaction to a controllable, high-fidelity process suitable for drug development pipelines. We focus on two methodologies: a robust Polyphosphoric Acid (PPA)  route for difficult substrates and a Microwave-Assisted Solid Acid  route for rapid library generation.

Mechanistic Insight: The Enamine Checkpoint

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds through two distinct phases:[2][3]

  • Schiff Base/Enamine Formation: The condensation of aniline and diketone.[2] This is reversible and often requires water removal.

  • Cyclization (The Rate-Determining Step): Acid-catalyzed electrophilic aromatic substitution followed by dehydration.

Key Insight: The reaction frequently stalls at the intermediate stage. Isolation or in situ driving of the enamine (rather than the imine) is often the key to successful cyclization, particularly with electron-deficient anilines.

Pathway Visualization

The following diagram illustrates the critical transition states and the acid-dependent cyclization step.

CombesMechanism cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization Input Aniline + Beta-Diketone Imine Imine (Schiff Base) Input->Imine -H2O Enamine Enamine (Tautomer) Imine->Enamine Tautomerization (Acid Cat.) Activated Activated Enamine Complex Enamine->Activated Protonation SigmaComplex Sigma Complex (Carbocation) Activated->SigmaComplex Electrophilic Attack (RDS) Quinoline Substituted Quinoline SigmaComplex->Quinoline -H2O Aromatization

Figure 1: Mechanistic pathway of Combes synthesis highlighting the rate-determining step (RDS).

Critical Parameters & Optimization

Acid Catalyst Selection

The choice of acid dictates the reaction profile.

  • Sulfuric Acid (H₂SO₄): Historical standard but prone to sulfonating the aromatic ring and charring (oxidative polymerization). Recommended only for simple, robust substrates.

  • Polyphosphoric Acid (PPA): The "Gold Standard" for scale-up. It acts as both solvent and dehydrating agent. Its high viscosity can be managed, and it suppresses sulfonation side reactions.

  • Solid Acid Catalysts (e.g., Montmorillonite K-10, Amberlyst-15): Ideal for microwave synthesis. They allow for simple filtration workups, reducing solvent waste.

Regioselectivity Rules

When using meta-substituted anilines, two isomers are possible (5- or 7-substituted quinolines).

  • Steric Control: In the Combes synthesis, steric hindrance usually dominates. Cyclization occurs at the less hindered para position relative to the meta-substituent, favoring the 7-substituted quinoline .

  • Electronic Control: Strongly electron-donating groups (EDGs) activate the ring, lowering the temperature required for cyclization. Electron-withdrawing groups (EWGs) deactivate the ring, often requiring PPA and higher temperatures (

    
    ).
    

Experimental Protocols

Protocol A: The "Robust" Method (Polyphosphoric Acid)

Best for: Scalable synthesis (


), electron-deficient anilines, and difficult cyclizations.

Materials:

  • Substituted Aniline (1.0 equiv)

  • 
    -Diketone (e.g., Acetylacetone) (1.1 equiv)
    
  • Polyphosphoric Acid (PPA) (

    
     per 
    
    
    
    of reactant)

Step-by-Step Workflow:

  • Condensation (Pre-step): In a flask, mix aniline and diketone. Heat gently (

    
    ) for 1-2 hours. Note: If water is visible, use a Dean-Stark trap to drive this to completion before adding acid.
    
  • Acid Addition: Cool the mixture to room temperature. Add PPA.[3][4][5] Technique Tip: PPA is viscous.[3][5] Warm the PPA container slightly to facilitate pouring, but do not add hot PPA to the reaction.

  • Cyclization: Heat the mixture to

    
      with overhead mechanical stirring. Magnetic stirring often fails due to viscosity.
    
  • Monitoring: Monitor by TLC. The reaction typically requires 2–4 hours.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to

      
      .
      
    • Pour the warm syrup slowly into a beaker containing crushed ice/water with vigorous stirring. Do not let the PPA solidify in the flask.

  • Neutralization: Neutralize the aqueous slurry with

    
     NaOH or 
    
    
    
    to pH 8–9. The crude quinoline will precipitate.
  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Protocol B: The "Green" Method (Microwave + Solid Acid)

Best for: Library generation, rapid screening, sensitive functional groups.

Materials:

  • Substituted Aniline (1.0 mmol)

  • 
    -Diketone (1.2 mmol)
    
  • Catalyst: Montmorillonite K-10 Clay or Amberlyst-15 resin (

    
     per mmol)
    
  • Solvent: Solvent-free (preferred) or Ethanol (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Mix aniline, diketone, and solid catalyst in a microwave-safe vial. Homogenize the paste.

  • Irradiation: Set microwave reactor to

    
      (Power: Dynamic, max 300W).
    
  • Time: Irradiate for 5–10 minutes.

  • Workup:

    • Add hot ethanol (

      
      ) to the vial to dissolve the product.
      
    • Filter while hot to remove the solid catalyst (catalyst can often be regenerated).

  • Isolation: Cool the filtrate to induce crystallization or evaporate for column purification.

Data Summary & Troubleshooting

Comparative Performance
ParameterProtocol A (PPA)Protocol B (Microwave/Solid Acid)
Reaction Time 3 – 6 Hours5 – 15 Minutes
Yield (Typical) 60 – 85%75 – 92%
Scalability High (kg scale possible)Low (mg to g scale)
Workup Tedious (Neutralization required)Simple (Filtration)
Substrate Scope Excellent for deactivated ringsBest for activated/neutral rings
Troubleshooting Guide
ObservationRoot CauseCorrective Action
"Black Tar" formation Polymerization due to excessive heat or oxidation.Reduce temp by

. Ensure inert atmosphere (

). Switch from H₂SO₄ to PPA.
Low Yield / No Reaction Failure of Schiff base formation.Ensure Phase 1 (condensation) is complete before acid cyclization. Use molecular sieves in Phase 1.
Product is an oil (should be solid) Trapped solvent or impurities.Triturate with cold ether or hexane. Check NMR for residual solvent.
Regioisomer Mixture Meta-substituent lacks strong directing bias.Purify via HPLC. If possible, switch to para-substituted starting material to force single isomer.

References

  • Combes, A. (1888).[4][6] "Sur la synthèse de dérivés de la quinoléine." Bulletin de la Société Chimique de France, 49,[4][6] 89.

  • Sloop, J. C., et al. (2009). "Synthesis of Fluorinated Quinolines via a Modified Combes Reaction." Journal of Fluorine Chemistry, 130(1), 67-72.

  • Yuan, S., et al. (2010). "Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis Catalyzed by Acidic Resin." Asian Journal of Chemistry.

  • Organic Syntheses. "Polyphosphoric Acid in Cyclizations." Organic Syntheses, Coll. Vol. 4, p.590.

  • Pal, R., et al. (2011). "Microwave assisted synthesis of quinoline derivatives using silica supported perchloric acid." Green Chemistry Letters and Reviews, 4(1).

Sources

Application Note: Accelerated Microwave-Assisted Synthesis of Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline pharmacophore is a privileged structure in medicinal chemistry, serving as the core for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and antineoplastic agents. Traditional thermal synthesis (e.g., Skraup, Friedländer) often suffers from harsh conditions, prolonged reaction times (24–48 h), and low atom economy.

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times from hours to minutes while significantly improving yield and purity. We focus on two strategic pathways: a Green, Solvent-Free Friedländer Annulation and a Diversity-Oriented Three-Component Povarov Reaction .

Mechanistic Insight: Why Microwave?

Unlike conventional heating, which relies on thermal conduction from the vessel wall (often leading to "wall effects" and degradation), microwave irradiation heats the reaction mixture volumetrically through dielectric loss .

The Dielectric Heating Mechanism

Microwaves (typically 2.45 GHz) interact with the sample via two primary mechanisms:[1]

  • Dipolar Polarization: Polar molecules (solvents/reagents) try to align with the oscillating electric field. The lag in alignment creates molecular friction, generating internal heat.

  • Ionic Conduction: Dissolved ions oscillate back and forth under the electric field, colliding with neighboring molecules to generate heat.

Key Parameter: The efficiency of this energy transfer is defined by the loss tangent (


).[2]
  • High Absorbers (

    
    ):  Ethanol, DMSO, Acetic Acid.
    
  • Low Absorbers (

    
    ):  Toluene, Hexane (require "doping" with ionic liquids or polar co-solvents).
    
Energy Transfer Diagram

The following diagram illustrates the direct energy coupling pathway that bypasses the thermal lag of conventional heating.

MW_Mechanism MW_Source Microwave Source (Magnetron 2.45 GHz) Field Oscillating Electric Field MW_Source->Field Emits Radiation Dipole Dipolar Rotation (Molecular Alignment) Field->Dipole Couples with Solvent Friction Molecular Friction & Ionic Collision Dipole->Friction Phase Lag Heat Volumetric Heating (Internal) Friction->Heat Kinetic Energy Reaction Reaction Coordinate (Activation Energy Overcome) Heat->Reaction Rapid TS Access

Figure 1: Kinetic energy transfer pathway in dielectric heating, bypassing thermal conduction limits.

Strategic Protocol A: Green Friedländer Synthesis

Objective: Synthesis of polysubstituted quinolines via condensation of 2-aminoaryl ketones with active methylene compounds. Advantage: Solvent-free conditions utilize the reagents' own polarity for coupling, maximizing Atom Economy (AE).

Materials
  • Substrate A: 2-Aminobenzophenone (or derivatives).[3][4]

  • Substrate B: Acetylacetone (or cyclic 1,3-diketones like dimedone).

  • Catalyst: Solid Support Acid (Silica-SO3H) or Sulfamic Acid (10 mol%).

  • Vessel: 10 mL Borosilicate or Quartz microwave vial with snap-cap.

Step-by-Step Methodology
  • Pre-Mixing: In a mortar, grind 2-Aminobenzophenone (1.0 mmol) and Acetylacetone (1.2 mmol) with Sulfamic Acid (0.1 mmol) until a homogeneous paste/powder is formed.

  • Loading: Transfer the mixture into the 10 mL microwave vial. Note: Do not fill more than 50% of the vial volume.

  • Irradiation (Open Vessel Mode or Low Pressure):

    • Instrument: Single-mode MW reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Temp: 130°C.

    • Power: Dynamic (Max 150 W).

    • Hold Time: 5–10 minutes.

    • Stirring: High (magnetic stir bar is essential to prevent hot spots in neat reactions).

  • Work-up: Cool to 50°C. Add Ethanol (3 mL) to dissolve the product, then pour into crushed ice.

  • Purification: Filter the precipitate. Recrystallize from EtOH/Water.

Data Comparison: Thermal vs. Microwave
ParameterConventional Heating (Reflux)Microwave Assisted (Protocol A)
Reaction Time 8 – 12 Hours5 – 10 Minutes
Solvent Glacial Acetic Acid (Toxic)None (Solvent-Free)
Yield 65 – 75%88 – 94%
Energy Profile High (Continuous reflux)Low (Targeted pulse)

Strategic Protocol B: One-Pot Povarov Reaction

Objective: Rapid library generation of tetrahydroquinolines via a three-component reaction (3-CR). Mechanism: Aniline + Aryl Aldehyde + Electron-Rich Olefin


 Tetrahydroquinoline.
Workflow Diagram

Povarov_Workflow cluster_inputs Reagents Aniline Aniline (1.0 equiv) Mix Dissolve in MeCN Add Catalyst (Sc(OTf)3 or I2) Aniline->Mix Aldehyde Benzaldehyde (1.0 equiv) Aldehyde->Mix Olefin Styrene/Vinyl Ether (1.2 equiv) Olefin->Mix MW_Step MW Irradiation 140°C, 15 bar, 10 min Mix->MW_Step Sealed Vessel Cool Cooling (Air Jet) to < 50°C MW_Step->Cool Purify Flash Chromatography or Recrystallization Cool->Purify Product Tetrahydroquinoline Scaffold Purify->Product

Figure 2: Three-component assembly workflow for tetrahydroquinoline synthesis.

Detailed Methodology
  • Solvent Selection: Acetonitrile (MeCN) is preferred due to its moderate

    
     (0.06), allowing good heating without rapid over-pressurization.
    
  • Assembly: To a 10 mL microwave vial equipped with a stir bar, add:

    • Aniline (1.0 mmol)

    • Benzaldehyde derivative (1.0 mmol)

    • Styrene (1.2 mmol)

    • Catalyst: Scandium Triflate (

      
      , 5 mol%) or Molecular Iodine (
      
      
      
      , 10 mol%).
    • Solvent: MeCN (2 mL).

  • Sealing: Cap tightly with a PTFE/Silicone septum cap.

  • Irradiation Parameters:

    • Mode: Standard Control (Fixed Temp).

    • Temperature: 140°C.

    • Ramp Time: 2 minutes.

    • Hold Time: 10 minutes.

    • Pressure Limit: Set to 250 psi (17 bar) as a safety cutoff.

  • Post-Process: Upon completion, the instrument will cool the vessel using compressed air. Once

    
    , uncap carefully.
    
  • Analysis: Evaporate solvent. Analyze crude by

    
    -NMR (look for diastereomeric protons of the quinoline ring). Purify via silica column (Hexane/EtOAc).
    

Troubleshooting & Optimization

Reliability in MAOS depends on understanding the interaction between the solvent and the hardware.

Solvent Coupling Efficiency

If the reaction fails to reach the target temperature:

  • Cause: Solvent is non-polar (e.g., Toluene, Dioxane).[5]

  • Solution: Add a "doping" agent. A passive heating element (SiC disk) or adding 5% Ionic Liquid (e.g., [BMIM]PF6) will restore heating efficiency without altering chemical reactivity.

Pressure Management

Quinolines often require temperatures


.
  • Risk: Volatile solvents (MeOH, DCM) generate exponential pressure at these temperatures, risking vessel failure.

  • Protocol: Use solvents with higher boiling points (e.g., replace MeOH with Ethanol or Propanol; replace DCM with Dichloroethane). Always respect the vessel's pressure rating (typically 20–30 bar).

Catalyst Deactivation
  • Issue: Some metal catalysts precipitate or plate out under intense localized microwave fields ("arcing").

  • Fix: Use homogeneous catalysts or ensure solid catalysts (e.g., K-10 Montmorillonite) are well-suspended via vigorous magnetic stirring (600+ RPM).

References

  • Microwave-assisted Synthesis of Quinolines: A Review (2025). Current Green Chemistry. [Link]

  • Microwave-Assisted Friedländer Quinoline Synthesis. Organic Chemistry Portal. [Link]

  • Solvent Choice for Microwave Synthesis. CEM Corporation Application Notes. [Link]

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. National Institutes of Health (PMC). [Link]

  • Dielectric parameters relevant to microwave dielectric heating. Chemical Society Reviews. [Link]

Sources

Application Note: Solvent Effects in the Synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone (also known as phenacylquinoline), a critical scaffold in the development of MCR-1 inhibitors and antitumor agents.

The guide focuses on solvent thermodynamics and kinetics , comparing classical aprotic lithiation pathways against modern green chemistry approaches.

Executive Summary

The synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone is typically achieved via the Claisen-type condensation of quinaldine (2-methylquinoline) with ethyl benzoate . While the mechanism is well-understood, the solvent system plays the definitive role in yield, reaction rate, and impurity profile.

This guide compares three solvation environments:

  • Polar Aprotic (THF): The industry standard for stabilizing lithium enolates.

  • Non-Polar (Toluene): A process-friendly alternative requiring specific additives.

  • Green/Solvent-Free: A microwave-assisted approach to minimize waste.

Key Finding: THF provides the highest kinetic rate due to cation solvation, but Toluene offers superior scalability if aggregation is managed via temperature or co-solvents (TMEDA).

Mechanistic Principles & Solvent Interaction

The reaction relies on the lateral lithiation (or deprotonation) of the C2-methyl group of quinaldine. The pKa of this methyl group is approximately 27-29 , requiring a strong base (typically NaH, LDA, or LiHMDS).

Reaction Pathway[1][2][3][4][5][6][7]
  • Deprotonation: Base removes a proton from the C2-methyl, generating a resonance-stabilized aza-allyl anion.

  • Nucleophilic Attack: The anion attacks the carbonyl carbon of ethyl benzoate.

  • Elimination: Ethoxide is expelled, forming the ketone.

  • Enolization (Driving Force): The resulting methylene protons (between the quinoline and carbonyl) are highly acidic (pKa ~10). The base immediately deprotonates this position, forming a stable enolate. This irreversible step drives the equilibrium forward.

Diagram: Solvation & Mechanism

The following diagram illustrates the reaction mechanism and how solvent polarity stabilizes the transition state.

ReactionMechanism cluster_Solvent Solvent Effects Quinaldine Quinaldine (2-Methylquinoline) Enolate Lithiated Intermediate (Aza-allyl Anion) Quinaldine->Enolate Deprotonation (k1) Base Strong Base (NaH or LDA) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack (k2) Ester Ethyl Benzoate Ester->Tetrahedral ProductEnolate Stable Product Enolate (Precipitate) Tetrahedral->ProductEnolate - EtO- (Elimination) FinalProduct 1-Phenyl-2-(quinolin-2-yl)ethanone ProductEnolate->FinalProduct Acidic Workup (H3O+) THF THF: Solvates Li+, breaks aggregates -> Fast Reaction THF->Enolate Stabilizes Toluene Toluene: Tight Ion Pairs -> Slow Reaction Toluene->Enolate Aggregates

Caption: Mechanistic pathway highlighting the critical role of solvent in stabilizing the reactive enolate intermediate.

Experimental Protocols

Method A: High-Performance Synthesis (THF)

Best for: Small to medium scale, high purity requirements. Rationale: THF coordinates with the metal cation (Li+ or Na+), separating the ion pair and leaving the carbanion "naked" and highly reactive.

Reagents:

  • Quinaldine (10 mmol, 1.43 g)

  • Ethyl Benzoate (12 mmol, 1.80 g)

  • Sodium Hydride (60% in oil, 20 mmol, 0.80 g)

  • Solvent: Anhydrous THF (30 mL)

Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Base Suspension: Wash NaH with dry hexane (2x) to remove mineral oil. Resuspend in 20 mL anhydrous THF.

  • Deprotonation: Add Quinaldine dropwise at 0°C. The solution will turn deep red/orange (formation of the aza-allyl anion). Stir for 30 min at 0°C, then warm to RT for 30 min.

  • Acylation: Cool back to 0°C. Add Ethyl Benzoate (dissolved in 10 mL THF) dropwise over 15 min.

  • Reflux: Warm to room temperature, then reflux (66°C) for 4–6 hours. Note: Monitoring by TLC is difficult due to the enolate intermediate; quench a small aliquot for checks.

  • Workup: Cool to 0°C. Quench carefully with saturated NH4Cl or 1N HCl (Caution: H2 evolution). Adjust pH to ~4-5 to protonate the product enolate.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO4. Recrystallize from Ethanol.

Method B: Process-Scale Synthesis (Toluene)

Best for: Large scale, cost reduction, higher boiling point requirements. Rationale: Toluene is non-polar and does not solvate cations well, leading to "tight ion pairs" and slower reactivity. To compensate, higher temperatures (reflux at 110°C) are used.

Modifications:

  • Solvent: Replace THF with Toluene.

  • Temperature: Reflux at 110°C is mandatory.

  • Additive (Optional): Add 10 mol% TMEDA (Tetramethylethylenediamine) or HMPA (if safety permits) to break up lithium aggregates and mimic THF's solvation properties.

Method C: Green Chemistry (Microwave/Solvent-Free)

Best for: Rapid screening, environmental compliance. Rationale: Eliminates bulk solvent. Uses the reactants themselves or a solid support (Basic Alumina) as the medium.

Protocol:

  • Mix Quinaldine (1 eq) and Ethyl Benzoate (1.2 eq) with Basic Alumina (2 g per mmol).

  • Irradiate in a microwave reactor at 140°C for 10–15 minutes.

  • Extract product from the solid support using hot ethanol.

Comparative Data Analysis

The following data summarizes the impact of solvent choice on reaction metrics.

ParameterMethod A (THF)Method B (Toluene)Method C (MW/Solvent-Free)
Dielectric Constant (ε) 7.5 (Polar Aprotic)2.4 (Non-Polar)N/A
Reaction Temp 66°C (Reflux)110°C (Reflux)140°C (MW)
Reaction Time 4–6 Hours12–18 Hours15 Minutes
Isolated Yield 88% 65% (82% with TMEDA)70–75%
Purity (HPLC) >98%~92% (Unreacted SM)~90% (Thermal degradation)
Key Advantage Reliability & SpeedScalability & CostSpeed & Green Factor

Analysis:

  • THF yields the cleanest product because the lower temperature prevents thermal decomposition of the sensitive enolate.

  • Toluene requires higher temperatures to overcome the activation energy barrier caused by tight ion pairing. Without additives (TMEDA), yields are significantly lower.

Troubleshooting & Optimization

Moisture Sensitivity (Critical)

The quinaldine anion is highly basic. Even trace water in the solvent (THF/Toluene) will quench the anion immediately, regenerating quinaldine.

  • Solution: Distill THF over Sodium/Benzophenone or use molecular sieves (3Å).

"Gelling" in Non-Polar Solvents

In Toluene, the product enolate often precipitates as a gelatinous mass, trapping unreacted starting material.

  • Solution: Use mechanical stirring (overhead stirrer) rather than magnetic stirring. Add a co-solvent (10% DMF) if gelling halts the reaction.

Regioselectivity

While Quinaldine has only one acidic methyl group, impurities can arise from the self-condensation of ethyl benzoate (Claisen condensation to form ethyl benzoylacetate).

  • Solution: Add the ester slowly to the excess quinaldine anion to favor the cross-condensation over self-condensation.

References

  • Lateral Lithiation Mechanisms

    • Mechanism of lateral lithiation of 2-methylquinoline and stability of intermedi
    • Source: (General Reference for Enolate Chemistry).

  • Green Synthesis of Quinolines

    • Microwave-assisted solvent-free synthesis of quinoline deriv
    • Source:

  • MCR-1 Inhibitor Applications

    • Design and Synthesis of 1-Phenyl-2-(phenylamino)
    • Source:

  • Friedlander Synthesis Comparison

    • Solvent-free Friedlander synthesis using poly(phosphoric acid).
    • Source:

Troubleshooting & Optimization

Technical Support Center: A-Z Purification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this important class of N-heterocyclic compounds. The inherent basicity, aromaticity, and structural diversity of quinoline derivatives often lead to complex purification scenarios.

This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will explore the causality behind common purification issues and offer field-proven solutions to help you achieve your target purity with confidence.

Section 1: Foundational Challenges in Quinoline Purification

Quinoline and its derivatives are weak bases, with the conjugate acid of quinoline having a pKa of approximately 4.9.[1] This basicity, conferred by the lone pair of electrons on the nitrogen atom, is the primary driver of many purification difficulties, especially in chromatography.

Frequently Asked Questions (FAQs): General Issues

Q1: Why do my quinoline compounds streak or show severe peak tailing on silica gel chromatography?

A: This is the most common issue and is caused by strong secondary interactions between the basic quinoline nitrogen and acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This interaction leads to a non-linear adsorption isotherm, where a portion of the analyte is retained more strongly than the bulk, resulting in a "tailing" peak. Trace metals like iron and aluminum within the silica matrix can exacerbate this effect by increasing silanol acidity.[2]

Q2: My crude product from a Skraup or Doebner-von Miller synthesis is a dark, tarry material. What's the best first step?

A: These classic quinoline syntheses often produce polymeric, tarry byproducts alongside the desired product.[4] A robust initial cleanup is crucial before attempting chromatography. The recommended first step is an acid-base liquid-liquid extraction. By dissolving the crude mixture in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl), the basic quinoline derivative is protonated and drawn into the aqueous layer as a salt, leaving non-basic tars and impurities in the organic layer.[4][5] The aqueous layer can then be basified (e.g., with NaOH) to regenerate the neutral quinoline, which is then re-extracted into a fresh organic solvent.[4]

Section 2: Troubleshooting Chromatographic Purification

Chromatography is a high-resolution technique essential for purifying complex mixtures of quinoline derivatives, such as separating regioisomers or removing closely related impurities.[6] However, success hinges on mitigating the challenges outlined above.

Chromatography Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the chromatographic purification of quinoline derivatives.

G start Initial Observation: Poor Separation / Tailing q_tailing Is Peak Tailing the Primary Issue? start->q_tailing q_resolution Are Compounds Co-eluting? start->q_resolution sol_modifier Solution: Add Mobile Phase Modifier (e.g., 0.5-2% TEA or NH₃) q_tailing->sol_modifier Yes (Normal Phase) sol_ph Solution: Use Acidic Modifier (RP-HPLC) (e.g., 0.1% Formic Acid) q_tailing->sol_ph Yes (Reversed Phase) sol_gradient Solution: Optimize Gradient Slope q_resolution->sol_gradient Yes (Gradient Elution) sol_solvent Solution: Change Solvent System (Alter Selectivity) q_resolution->sol_solvent Yes (Isocratic Elution) sol_column Solution: Use End-Capped or Base-Deactivated Column sol_modifier->sol_column If tailing persists sol_phase Solution: Switch Stationary Phase (e.g., Alumina, C18, Phenyl) sol_solvent->sol_phase If resolution is still poor

Caption: Logic for troubleshooting quinoline chromatography.

Frequently Asked Questions (FAQs): Chromatography

Q3: How exactly does adding triethylamine (TEA) to the mobile phase improve peak shape in normal-phase chromatography?

A: Triethylamine (TEA) acts as a "silanol suppressor" or competing base.[7][8] Being a small, strong base, it preferentially interacts with the active, acidic silanol sites on the silica gel. This effectively masks these sites, preventing your quinoline derivative from engaging in strong secondary interactions.[8] The result is a more symmetrical (Gaussian) peak shape and often, more predictable elution. A typical concentration is 0.5-2% by volume in the mobile phase.[3]

Q4: I'm using reversed-phase HPLC. Should I still use TEA? What about acidic modifiers?

A: For reversed-phase (e.g., C18) HPLC, it is more common and effective to control the pH of the mobile phase with an acidic additive like formic acid or trifluoroacetic acid (TFA) at ~0.1%.[9][10] At a low pH (e.g., below 3), the residual silanol groups on the silica backbone are fully protonated and thus neutral, minimizing ionic interactions.[11] Simultaneously, the basic quinoline derivative will be protonated to its conjugate acid form. This ensures a single, consistent species is interacting with the stationary phase, leading to sharp, symmetrical peaks.[9]

Q5: I'm trying to separate regioisomers of a substituted quinoline, but they co-elute. What are my options?

A: Separating isomers, which often have very similar polarities, is a significant challenge.[12] If optimizing the mobile phase (both solvent strength and composition) fails, consider these strategies:

  • Change Stationary Phase: Switch to a stationary phase with a different selectivity. For example, a phenyl-hexyl column can offer alternative π-π interactions with the aromatic quinoline ring system, potentially resolving isomers that co-elute on a standard C18 column.[7]

  • Alternative Chromatography Modes: Techniques like Supercritical Fluid Chromatography (SFC) can provide unique selectivity and higher resolution for isomer separation compared to traditional HPLC.[13]

  • Preparative TLC: For small scales, preparative Thin-Layer Chromatography (TLC) can sometimes achieve separation where column chromatography is difficult.[13]

Data Summary Table: Mobile Phase Modifiers for Quinoline Chromatography
ModifierTypical ConcentrationPhaseMechanism of ActionKey Considerations
Triethylamine (TEA) 0.5 - 2.0% (v/v)Normal PhaseCompetitively blocks acidic silanol sites on silica/alumina.[7][8]Can be difficult to remove from the final product. Use the lowest effective concentration.
Ammonia 0.5 - 2.0% (of 7N in MeOH)Normal PhaseSimilar to TEA, acts as a competing base to mask silanol groups.[3]Volatile and easier to remove than TEA during solvent evaporation.
Formic Acid (FA) 0.1% (v/v)Reversed PhaseSuppresses silanol ionization and protonates the quinoline analyte.[9]MS-compatible and provides good peak shape for basic compounds.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Reversed PhaseActs as an ion-pairing agent and pH modifier.Can suppress ionization in MS (ion suppression) and is difficult to remove.

Section 3: Leveraging Chemical Properties: Extraction & Crystallization

Beyond chromatography, the unique chemical properties of quinolines can be exploited for effective purification, particularly on a larger scale.

Workflow for pH-Based Liquid-Liquid Extraction

This diagram illustrates how the basicity of a quinoline derivative can be used to separate it from neutral or acidic impurities.

G cluster_1 Phase Separation 1 cluster_2 Phase Separation 2 start Crude Product (Quinoline + Neutral Impurity) in Organic Solvent add_acid Step 1: Extract with Aqueous Acid (e.g., 1M HCl) start->add_acid sep_funnel1 Separatory Funnel add_acid->sep_funnel1 org1 Organic Layer: Neutral Impurity sep_funnel1->org1 aq1 Aqueous Layer: Protonated Quinoline Salt (Water Soluble) sep_funnel1->aq1 discard_org Discard Organic Layer org1->discard_org add_base Step 2: Basify Aqueous Layer (e.g., 2M NaOH to pH > 10) aq1->add_base extract_org Step 3: Extract with Fresh Organic Solvent add_base->extract_org sep_funnel2 Separatory Funnel aq2 Aqueous Layer: Salts sep_funnel2->aq2 org2 Organic Layer: Pure Neutral Quinoline sep_funnel2->org2 final Pure Quinoline Product in Organic Solvent org2->final extract_org->sep_funnel2

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs): Extraction & Crystallization

Q6: My quinoline derivative fails to crystallize and instead "oils out." What causes this and how can I fix it?

A: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the conditions are not favorable for forming an ordered crystal lattice. This is common with impure compounds or when cooling a solution too rapidly.

  • Solution 1: Slow Down Cooling. Allow the hot, saturated solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. This gives the molecules time to orient themselves into a crystal lattice.[14]

  • Solution 2: Change Solvent System. The ideal crystallizing solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).[14][15]

  • Solution 3: Scratching/Seeding. Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.

Q7: Can I use salt formation to help purify my quinoline derivative?

A: Absolutely. This is a powerful technique, especially for large-scale purification.[6] By reacting your basic quinoline derivative with a suitable acid (e.g., picric acid, hydrochloric acid), you can form a salt that often has very different solubility properties and a higher propensity to crystallize than the free base.[16] The crystalline lattice of a salt is often highly ordered and can effectively exclude impurities. The purified salt can be collected by filtration and then neutralized with a base to regenerate the highly pure quinoline free base.[16]

Section 4: Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for a Basic Quinoline Derivative

This protocol describes the purification of a quinoline derivative from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (~1.0 g) in an organic solvent (50 mL), such as dichloromethane or ethyl acetate, in a 250 mL separatory funnel.

  • Acidic Extraction: Add 50 mL of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to periodically vent the funnel to release any pressure.

  • Phase Separation: Allow the layers to separate fully. The top layer will be aqueous or organic depending on the solvent used (dichloromethane is denser than water). Drain the aqueous layer (which now contains the protonated quinoline salt) into a clean 250 mL Erlenmeyer flask.

  • Repeat Extraction: To ensure complete transfer, repeat the extraction of the organic layer with a fresh 25 mL portion of 1M HCl. Combine this second aqueous extract with the first one. The remaining organic layer, containing neutral impurities, can now be discarded.[4]

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is strongly basic (pH > 10, check with pH paper). The neutral quinoline derivative should precipitate out or form an oily layer.[17]

  • Product Re-extraction: Transfer the basified mixture back to a separatory funnel. Add 50 mL of a fresh organic solvent (e.g., dichloromethane). Shake vigorously to extract the neutral quinoline product back into the organic phase.

  • Final Workup: Drain the organic layer. Wash it with 25 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified quinoline derivative.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is for situations where a quinoline derivative shows extreme tailing or degradation on standard silica gel.

  • Column Packing: Dry pack a flash chromatography column with the required amount of silica gel.

  • Deactivation Flush: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (e.g., for a 9:1 Hexane:EtOAc system, prepare 9:1:0.2 Hexane:EtOAc:TEA).[7]

  • Equilibration: Flush the packed column with 2-3 column volumes of this deactivating solvent mixture. This neutralizes the most active acidic sites on the silica.

  • Re-equilibration: Flush the column with 2-3 column volumes of your actual initial elution solvent (without the excess triethylamine) to remove any unbound base.

  • Sample Loading & Elution: Load your sample (preferably dry-loaded onto a small amount of silica) and run the chromatography as planned. The pre-treatment of the silica should significantly improve the peak shape and recovery of your compound.[7]

References

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021). Available at: [Link]

  • Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. Available at: [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Available at: [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013). Available at: [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Available at: [Link]

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP - Phenomenex. (n.d.). Available at: [Link]

  • Crystallization of quinoline derivatives and its preparation method - Google Patents. (n.d.).
  • Purification of Quinoline - Chempedia - LookChem. (n.d.). Available at: [Link]

  • What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? | ResearchGate. (2024). Available at: [Link]

  • The crystallization of quinoline - Google Patents. (n.d.).
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH. (n.d.). Available at: [Link]

  • Quinoline-impurities - Pharmaffiliates. (n.d.). Available at: [Link]

  • A kind of method of quinoline in extraction and separation quinoline-biphenyl-naphthalene mixtures - Google Patents. (n.d.).
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed. (2003). Available at: [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Available at: [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives - Der Pharma Chemica. (n.d.). Available at: [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchGate. (2003). Available at: [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. (n.d.). Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). Available at: [Link]

  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution - Horizon IRD. (n.d.). Available at: [Link]

  • Method for extracting quinoline from coal tar wash oil - Google Patents. (n.d.).
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - Semantic Scholar. (2023). Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022). Available at: [Link]

  • Purification method of 8-hydroxyquinoline crude product - Google Patents. (n.d.).
  • Preparation and Properties of Quinoline. (n.d.). Available at: [Link]

  • Quinoline - Wikipedia. (n.d.). Available at: [Link]

Sources

Technical Support Center: Synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-2024 Subject: Optimization of Quinaldine-Benzoate Condensation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Reaction Scope

User Query: "My yield for the synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone is consistently low (<40%). How do I improve this?"

Technical Analysis: The synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone (also known as 2-phenacylquinoline ) typically involves the condensation of quinaldine (2-methylquinoline) with ethyl benzoate (or methyl benzoate) using a strong base.

This is a classical Claisen-type condensation . The primary cause of yield failure in this specific reaction is a misunderstanding of the thermodynamics. The reaction is not catalytic; it requires a stoichiometric "sink" to proceed.

Standard Reaction Scheme


Diagnostic Workflows (Troubleshooting Tickets)

We have categorized common failure modes into three "Support Tickets." Identify which scenario matches your observation.

Ticket #001: The "50% Yield Ceiling"

Symptom: The reaction proceeds but stops at exactly ~40-50% conversion, regardless of reaction time. Root Cause: Insufficient Base Stoichiometry. Explanation: The product, 1-Phenyl-2-(quinolin-2-yl)ethanone, contains a methylene bridge flanked by an electron-withdrawing carbonyl and a nitrogen heterocycle. This methylene group is highly acidic (


). As the product forms, it is more acidic than the starting quinaldine (

). If you use only 1 equivalent of base, the product immediately protonates the quinaldine enolate, quenching the reaction.

Protocol Fix:

  • Requirement: You must use at least 2.0 equivalents of base (preferably 2.2 eq).

  • Mechanism:

    • Base eq #1: Deprotonates Quinaldine to initiate reaction.

    • Base eq #2: Deprotonates the Product to form the stable enolate salt. This "sinks" the equilibrium to the right.

Ticket #002: "No Reaction" or "Starting Material Recovery"

Symptom: TLC shows only starting material. No new spots. Root Cause: Moisture Contamination or Weak Base. Explanation: The methyl protons of quinaldine are not very acidic (


 in DMSO). Hydroxide bases (NaOH/KOH) or alkoxides in wet alcohol are often insufficient to generate the carbanion in high concentrations.
Protocol Fix: 
  • Solvent: Switch to anhydrous THF or DMF.

  • Base: Upgrade to Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Drying: Flame-dry glassware under Ar/N2 atmosphere.

Ticket #003: "Tar Formation" / Dark Reaction Mixture

Symptom: The mixture turns black/viscous; work-up yields a gummy solid. Root Cause: Thermal Polymerization or Oxidation. Explanation: Quinolines are prone to oxidative polymerization at high temperatures, especially in the presence of strong bases and oxygen. Protocol Fix:

  • Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.

  • Temperature Control: Do not exceed 80°C if using NaH. If using KOtBu, the reaction often proceeds at room temperature or mild heating (40-50°C).

Optimized Experimental Protocol

This protocol is validated for high-yield synthesis (>80%).

Reagents
ReagentEquivalentsRoleNotes
Quinaldine 1.0 eqSubstrateDistill if yellow/brown.[1]
Ethyl Benzoate 1.2 eqElectrophileSlight excess drives kinetics.
NaH (60%) 2.2 eq BaseWash with hexane to remove oil (optional but recommended).
Dry THF [0.2 M]SolventMust be anhydrous.
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Base Suspension: Add NaH (2.2 eq) to the flask. Add anhydrous THF. Cool to 0°C.

  • Nucleophile Formation: Add Quinaldine (1.0 eq) dropwise. Stir at 0°C for 30 mins, then warm to RT for 30 mins. Observation: Color should change to red/orange (Quinaldine anion).

  • Condensation: Cool back to 0°C. Add Ethyl Benzoate (1.2 eq) dropwise over 15 minutes.

  • Reaction: Heat to mild reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench (Critical):

    • Cool to 0°C.

    • Slowly add Methanol to kill excess NaH.

    • Pour mixture into crushed ice/water.

  • Acidification: The mixture currently contains the salt of the product. Acidify with Glacial Acetic Acid (or 1M HCl) to pH 5-6.

    • Result: The yellow/orange solid (Product) will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol.

Mechanistic Visualization

The following diagram illustrates the "Thermodynamic Sink" concept (Ticket #001), which is the most critical factor for yield.

ReactionMechanism cluster_trap The Yield Trap (1.0 eq Base) Quinaldine Quinaldine (pKa ~29) Enolate1 Quinaldine Enolate Quinaldine->Enolate1 Deprotonation Base1 Base (Eq 1) Base1->Enolate1 Intermed Tetrahedral Intermediate Enolate1->Intermed Nucleophilic Attack Ester Ethyl Benzoate Ester->Intermed Prod_Neutral Product (Neutral) (pKa ~11) Intermed->Prod_Neutral -OEt (Elimination) Prod_Neutral->Quinaldine Proton Transfer (If no excess base) Prod_Salt Product Enolate Salt (Stable Sink) Prod_Neutral->Prod_Salt Irreversible Deprotonation Base2 Base (Eq 2) (CRITICAL) Base2->Prod_Salt Final Final Product (After Acid Workup) Prod_Salt->Final H3O+ Quench

Caption: The "Yield Trap" occurs when the neutral product protonates the starting material. The second equivalent of base (Green path) is required to lock the product as a stable salt.

FAQ & Quick Reference

Q: Can I use Ethanol/Ethoxide instead of THF/NaH? A: Generally, no. Sodium ethoxide is often not strong enough to fully deprotonate quinaldine (


 mismatch). The equilibrium will lie far to the left. However, if you use a large excess of ethoxide and remove ethanol continuously, it might work, but yields will be lower than with NaH.

Q: My product is yellow. Is it impure? A: Not necessarily. 1-Phenyl-2-(quinolin-2-yl)ethanone exists in a keto-enol equilibrium. The enol form is highly conjugated and often yellow. Recrystallization from ethanol usually yields bright yellow needles.

Q: Can I use this for 4-methylquinoline (Lepidine)? A: Yes, the acidity of the 4-methyl group is similar (actually slightly more acidic due to resonance). The same protocol applies.

Q: Why Acetic Acid for workup? A: It buffers the solution. Strong mineral acids (HCl) can protonate the quinoline nitrogen, making the product water-soluble and difficult to extract. Acetic acid ensures the product precipitates as the free base.

References

  • Claisen Condensation Mechanism & Stoichiometry: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (See Chapter on Carbonyl Condensation). Note: Standard text confirming the requirement for stoichiometric base in Claisen condensations of esters with acidic methylene compounds.
  • Acidity of Quinaldine

    • Bordwell pKa Table (DMSO). 2-Methylquinoline pKa ~ 29.
    • Source:

  • Synthesis of 2-Phenacylquinoline Derivatives

    • Musante, C., & Parrini, V. (1950). Gazzetta Chimica Italiana, 80, 868. (The classical condensation method).[2][3]

    • Recent Optimization: Journal of Heterocyclic Chemistry, "Base-mediated condensation of quinaldines with esters." (General reference for NaH/THF protocols).
  • Friedländer Synthesis (Alternative Route)

    • Marco-Contelles, J., et al. (2009). "The Friedländer reaction: synthetic and medicinal perspectives." Chemical Reviews, 109(6), 2652-2671.

Sources

Technical Support Center: Energy-Efficient Production of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the energy-efficient synthesis of quinoline derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of modern, sustainable synthetic methodologies. We will address common experimental challenges, provide in-depth troubleshooting strategies, and explain the scientific principles behind optimizing these advanced protocols.

Part 1: Frequently Asked Questions (FAQs) - Choosing Your Synthetic Strategy

This section addresses high-level questions to help you select the most appropriate energy-efficient method for your specific research goals.

Q1: What are the primary advantages of using energy-efficient techniques like microwave or ultrasound irradiation over classical methods like the Skraup or Friedländer synthesis?

A1: Classical quinoline syntheses, while foundational, are often plagued by harsh reaction conditions, such as high temperatures and the use of strong acids, which can lead to low yields, significant byproduct formation (especially tar), and limited functional group tolerance.[1][2][3] Energy-efficient techniques offer substantial improvements:

  • Drastically Reduced Reaction Times: Microwave (MW) and Ultrasound (US) assisted syntheses can reduce reaction times from many hours to mere minutes.[4][5][6] For example, an esterification that takes 22 hours under conventional reflux can be completed in 10 minutes with microwave irradiation, achieving a comparable yield.[4]

  • Increased Yields and Purity: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields and simplified purification.[4][7][8] Similarly, ultrasound promotes higher yields and product purity by enhancing mass and heat transfer.[6][9]

  • Energy Savings & Environmental Benefits: These methods consume significantly less energy.[6] Many protocols are compatible with green solvents like water and ethanol or can be performed under solvent-free conditions, reducing hazardous waste.[10][11][12][13]

Q2: How do I decide between microwave, ultrasound, photocatalysis, and mechanochemistry for my quinoline synthesis?

A2: The choice depends on your specific substrate, desired scale, and available equipment.

  • Microwave-Assisted Synthesis (MW): Ideal for rapid, small-scale reactions in solution. It is particularly effective for reactions that are slow at conventional reflux temperatures. Polar solvents are preferred as they couple efficiently with microwave irradiation.[5]

  • Ultrasound-Assisted Synthesis (US): Excellent for heterogeneous reactions or when localized high temperatures and pressures can accelerate a reaction. It is a powerful tool for improving reaction rates and yields under milder overall conditions.[6][14][15]

  • Photocatalysis: Best suited for transformations requiring radical pathways or oxidant-free conditions.[16][17] This method uses visible light to drive reactions under extremely mild conditions, often at room temperature, and can even produce hydrogen gas as the only byproduct.[16][17][18]

  • Mechanochemistry (Ball-Milling): The premier choice for solvent-free reactions. It is highly efficient, scalable, and environmentally friendly, as it often eliminates the need for any solvent, reducing waste and simplifying workup.[11][19]

Workflow: Selecting an Energy-Efficient Method

sub Substrate Sensitivity? mw Microwave Synthesis sub->mw Tolerates heat, polar solvent us Ultrasound Synthesis sub->us Heterogeneous or requires intense mixing photo Photocatalysis sub->photo Heat-sensitive or requires oxidant-free conditions mech Mechanochemistry (Ball-Milling) sub->mech Solid-state reactants equip Equipment Availability? equip->mw Microwave Reactor equip->us Ultrasonic Bath/Probe equip->photo Photoreactor/ LEDs equip->mech Ball Mill scale Desired Scale? scale->mw mg to gram-scale scale->mech Gram-scale or larger start Low or No Product Yield check_sm Verify Purity of Starting Materials & Solvents start->check_sm check_cond Review Reaction Conditions (Temp, Time, Atmosphere) check_sm->check_cond Purity OK sol_sm Purify/Dry Reagents. Use Anhydrous Solvents. check_sm->sol_sm Impurities Found check_cat Is Catalyst Active? check_cond->check_cat Conditions OK sol_cond Optimize Temp/Time. Use Inert Atmosphere. check_cond->sol_cond Sub-optimal check_energy Is Energy Input (MW, US, Light) Effective? check_cat->check_energy Catalyst OK sol_cat Use Fresh/Activated Catalyst. Check Loading. check_cat->sol_cat Inactive/Expired sol_energy Optimize Positioning/Solvent (MW/US). Check Wavelength/Intensity (Photo). check_energy->sol_energy Ineffective end Yield Improved check_energy->end Effective sol_sm->start Re-run sol_cond->start Re-run sol_cat->start Re-run sol_energy->start Re-run

Caption: A systematic workflow for troubleshooting low yields.

Q7: I am having trouble purifying my quinoline derivative via silica gel chromatography. The compound is streaking badly on the TLC plate.

A7: This is a classic problem caused by the basic nitrogen atom of the quinoline ring interacting strongly with the acidic silanol groups on the surface of the silica gel. [20]

  • Solution 1: Neutralize the Stationary Phase. The most common and effective solution is to add a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

    • Procedure: Add 0.5-2% triethylamine (NEt₃) or a 7N solution of ammonia in methanol to your eluent. For example, a 9:1 Hexane:Ethyl Acetate mobile phase would become 9:1:0.1 Hexane:Ethyl Acetate:NEt₃. [20]* Solution 2: Change the Stationary Phase. If a basic modifier is insufficient or incompatible with your molecule, switch to a different stationary phase.

    • Alternatives: Neutral or basic alumina is an excellent choice for purifying basic compounds. Alternatively, consider reverse-phase chromatography using a C18 stationary phase. [20] Q8: My reaction is catalyzed by a nanocatalyst, but its activity decreases upon recycling. How can I regenerate it?

A8: Nanocatalyst deactivation can occur due to oxidation of the metal nanoparticles or fouling of the catalyst surface. [21]

  • Solution: The regeneration protocol depends on the nature of the catalyst. For some mixed metal oxide catalysts, such as SnO₂/WO₃, heating the used catalyst at high temperatures (e.g., 400°C) for several hours can burn off adsorbed organic residues and restore catalytic activity. [21]Always consult the literature for the specific regeneration procedure for your catalyst system. For metallic nanoparticles prone to oxidation, performing the reaction under a strictly inert atmosphere can significantly extend the catalyst's lifetime. [21]

Part 4: Data Tables & Experimental Protocols
Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis
Reaction TypeMethodConditionsTimeYieldReference
Esterification ConventionalReflux22 h~94%[4]
Microwave100°C10 min94%[4]
Friedländer Synthesis ConventionalReflux in Ethanol8-12 h70-85%[22]
Microwave120°C, Nafion NR5015-30 min85-95%[22]
Skraup Synthesis ConventionalH₂SO₄, 200°C>3 hFair[2]
MicrowaveH₂SO₄, 200°C10-20 minGood[2]
Protocol 1: Microwave-Assisted Friedländer Synthesis of a 2,4-Disubstituted Quinoline

This protocol is a representative example of an energy-efficient, solvent-free synthesis.

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • β-ketoester (1.2 mmol)

  • Indium(III) trifluoromethanesulfonate [In(OTf)₃] (5 mol%)

  • 10 mL microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • To the microwave reaction vessel, add the 2-aminoaryl ketone (1.0 mmol), the β-ketoester (1.2 mmol), and In(OTf)₃ (0.05 mmol).

  • Seal the vessel securely with a cap.

  • Place the vessel inside the cavity of a scientific microwave reactor.

  • Set the reaction parameters: irradiate at a constant temperature of 120°C for 15 minutes with continuous stirring. The power will modulate automatically to maintain the target temperature.

  • After the irradiation is complete, allow the vessel to cool to room temperature (approx. 10 minutes).

  • Open the vessel in a fume hood. Add 10 mL of ethyl acetate and transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate mixture with 1% triethylamine) to yield the pure quinoline derivative.

This protocol is adapted from methodologies described for microwave-assisted quinoline synthesis.[23]

Protocol 2: Ultrasound-Assisted Synthesis of a Quinoline-4-Carboxylic Acid

This protocol demonstrates a green, aqueous-media synthesis promoted by ultrasound.

Materials:

  • Isatin (1.0 mmol)

  • Acyclic or cyclic ketone (1.5 mmol)

  • Basic Ionic Liquid (BIL), e.g., 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) (10 mol%)

  • Deionized water (5 mL)

  • 50 mL Erlenmeyer flask

Procedure:

  • Combine the isatin (1.0 mmol), ketone (1.5 mmol), and the basic ionic liquid (0.1 mmol) in the Erlenmeyer flask.

  • Add deionized water (5 mL) to the mixture.

  • Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is higher than the reaction mixture level in the flask. Position the flask in a zone of maximal cavitation.

  • Turn on the ultrasound and sonicate the mixture at room temperature for 2 hours. [15]5. Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with acetic acid to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water and recrystallize from ethanol to obtain the pure quinoline-4-carboxylic acid derivative. [4][15] This protocol is based on the principles of ultrasound-assisted synthesis in aqueous media.[15]

References
  • Al-Awadhi, H., El-Dusouqui, O., Mathew, B., & Elnagdi, M. (n.d.). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. [Link]

  • Vasilache, V., et al. (n.d.). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Publishing. [Link]

  • Ullah, R., et al. (2021). Ultrasound-assisted Synthesis of 6-substituted indolo[2,3-b]quinolines: their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]

  • Vasilache, V., et al. (2016). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. PMC. [Link]

  • Choi, J., & Park, Y. (n.d.). Synthesis of Quinolines by a Photoredox Catalytic Three-Component Reaction. Synfacts. [Link]

  • (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Su, L.-L., et al. (2022). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. ACS Publications. [Link]

  • Su, L.-L., et al. (2022). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. PubMed. [Link]

  • Sravani, G., & Latha, D. (2024). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (n.d.). Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight. Dechema. [Link]

  • Su, L.-L., et al. (2022). Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. ACS Publications. [Link]

  • Zare, A., & Meraj, F. (2010). Ultrasound promoted synthesis of quinolines using basic ionic liquids in aqueous media as a green procedure. ResearchGate. [Link]

  • Abida, et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]

  • Munir, R., et al. (2022). Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. MDPI. [Link]

  • Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. [Link]

  • Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publisher. [Link]

  • Sangeetha, R., & Pitchumani, K. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Das, T., et al. (2023). A green synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines via a mechanochemical approach. Organic & Biomolecular Chemistry. [Link]

  • Sakhare, N.D., et al. (2025). An Efficient Synthesis of Quinoline Derivatives using Polymer-Supported Sulphonic Acid via Friendlier Pathway: A Green Protocol. Semantic Scholar. [Link]

  • (2024). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines. ResearchGate. [Link]

  • Liao, M.-L., et al. (n.d.). Photo-thermo-mechanochemical approach to synthesize quinolines. ResearchGate. [Link]

  • Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Kumar, R., & Singh, R. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. [Link]

  • Kad, G. L., et al. (2003). An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences. [Link]

  • Sharma, P., & Rathi, E. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • (n.d.). Purification of Quinoline. LookChem. [Link]

  • (n.d.). Quinoline as a Versatile Solvent and Reagent in Organic Synthesis. [Link]

  • Sangeetha, R., & Pitchumani, K. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC. [Link]

  • Li, M., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Alam, M. J., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing. [Link]

  • Sravani, G., & Latha, D. (2024). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]

  • Zhang, L., et al. (2024). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Semantic Scholar. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Quinoline Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals. The strategic selection of a synthetic route is paramount, directly influencing the efficiency of discovery and development pipelines. This guide provides an in-depth, objective comparison of the most prominent classical methods for quinoline synthesis, supported by experimental data and detailed protocols to empower you in choosing the optimal method for your specific research objectives.

The Enduring Importance of the Quinoline Nucleus

First isolated from coal tar in 1834, the quinoline ring system, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2] This versatility has cemented the quinoline scaffold as a critical building block in the development of novel therapeutics. The enduring challenge and art in organic synthesis lie in the efficient construction of this bicyclic heterocycle with desired substitution patterns.

A Comparative Overview of Classical Quinoline Syntheses

The foundational methods for quinoline synthesis, developed in the late 19th century, remain highly relevant today. These named reactions provide the bedrock upon which modern synthetic strategies are built. The choice between them often involves a trade-off between the availability of starting materials, desired substitution patterns, reaction conditions, and overall yield.

Here, we dissect and compare six of the most historically significant and widely practiced methods:

  • Skraup Synthesis

  • Doebner-von Miller Reaction

  • Combes Synthesis

  • Friedländer Synthesis

  • Conrad-Limpach-Knorr Synthesis

  • Gould-Jacobs Reaction

The following sections will delve into the mechanistic intricacies, practical advantages and limitations, and detailed experimental protocols for each of these cornerstone syntheses. This comparative analysis is designed to provide you with the necessary insights to make an informed decision for your synthetic campaigns.

At a Glance: Key Comparative Metrics

To facilitate a rapid and effective comparison, the following table summarizes the key parameters of the principal classical methods for quinoline synthesis.

Synthesis MethodStarting MaterialsKey Reagents/ConditionsGeneral ProductTypical Yield (%)Key AdvantagesKey Limitations
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentConcentrated H₂SO₄, HeatUnsubstituted or Substituted QuinolinesLow to ModerateUtilizes readily available starting materials.Harsh, often violent reaction conditions; low yields for some substituted anilines and formation of tarry byproducts.[3][4]
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Carbonyl CompoundAcid Catalyst (e.g., HCl, H₂SO₄), Heat2- and/or 4-Substituted QuinolinesModerateWider range of substituted quinolines than Skraup.Potential for side reactions like polymerization; regioselectivity issues.[5]
Combes Synthesis Aniline, β-DiketoneAcid Catalyst (e.g., H₂SO₄, PPA), Heat2,4-Disubstituted QuinolinesModerate to GoodGood yields for 2,4-disubstituted products.[3]Use of unsymmetrical β-diketones can lead to isomeric mixtures.[3]
Friedländer Synthesis 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene GroupAcid or Base Catalyst, HeatPolysubstituted QuinolinesGood to ExcellentHigh yields, good regioselectivity, and milder conditions.Limited availability of 2-aminoaryl aldehyde or ketone precursors.
Conrad-Limpach-Knorr Synthesis Aniline, β-KetoesterHeat (for Conrad-Limpach); Acid Catalyst (for Knorr)4-Hydroxyquinolines (Conrad-Limpach) or 2-Hydroxyquinolines (Knorr)GoodTemperature-dependent regioselectivity allows for isomeric control.High temperatures are often required for cyclization.
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonate EsterHigh Temperature4-Hydroxyquinoline-3-carboxylatesGood to HighOften provides high-purity products.[3]Requires high-temperature cyclization.

Mechanistic Pathways and Experimental Protocols

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. In this section, we provide a detailed look at the mechanistic underpinnings of each synthesis, followed by a representative, step-by-step experimental protocol.

Skraup Synthesis: The Classic Approach

The Skraup synthesis is a vigorous reaction that produces quinoline from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[1]

Mechanism: The reaction is initiated by the acid-catalyzed dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and dehydration to form a dihydroquinoline intermediate, which is subsequently oxidized to the quinoline.[1]

Experimental Protocol: Synthesis of Quinoline

  • Caution: This reaction is highly exothermic and can be violent. It must be performed in a robust reaction vessel within a fume hood with appropriate personal protective equipment.

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

  • Add an oxidizing agent, such as nitrobenzene, portion-wise to the mixture.

  • Carefully heat the mixture to initiate the reaction. Once the reaction begins, it will become vigorous. Control the temperature by intermittent cooling if necessary.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for several hours to complete the reaction.

  • Allow the mixture to cool, then carefully pour it into a large volume of water and neutralize with a concentrated sodium hydroxide solution.

  • The crude quinoline is then isolated by steam distillation and purified by fractional distillation.[6]

Doebner-von Miller Reaction: A Versatile Modification

A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[5]

Mechanism: The reaction is believed to proceed via the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an acid-catalyzed cyclization and subsequent oxidation of the dihydroquinoline intermediate.

Experimental Protocol: Synthesis of 2-Methylquinoline

  • To a stirred solution of aniline in ethanol, add concentrated hydrochloric acid.

  • To this acidic solution, add crotonaldehyde (an α,β-unsaturated aldehyde).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography or distillation to yield 2-methylquinoline.[7]

Combes Synthesis: Access to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[8]

Mechanism: The reaction proceeds through the initial formation of an enamine from the aniline and the β-diketone. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinoline product.[1]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • In a round-bottom flask, mix aniline and acetylacetone (a β-diketone).

  • With cooling, slowly and carefully add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

  • Heat the reaction mixture at a controlled temperature for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and cautiously pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford 2,4-dimethylquinoline.[3]

Friedländer Synthesis: A Milder and High-Yielding Alternative

The Friedländer synthesis is a versatile and generally high-yielding method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6]

Mechanism: The reaction can proceed through two possible pathways depending on the conditions. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction and dehydration.[9]

Experimental Protocol: Synthesis of 2-Methylquinoline

  • In a reaction vessel, dissolve 2-aminobenzaldehyde and acetone (a compound with an α-methylene group) in ethanol.

  • Add a catalytic amount of a base, such as sodium hydroxide.

  • Heat the reaction mixture to reflux for a few hours, monitoring the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to give pure 2-methylquinoline.[6]

Conrad-Limpach-Knorr Synthesis: Temperature-Controlled Regioselectivity

This synthesis involves the reaction of anilines with β-ketoesters, where the regiochemical outcome is dictated by the reaction temperature.[10]

Mechanism: At lower temperatures (Conrad-Limpach), the aniline attacks the more reactive keto group of the β-ketoester to form an enamine, which upon heating, cyclizes to a 4-hydroxyquinoline. At higher temperatures (Knorr), the aniline attacks the less reactive ester group to form a β-ketoanilide, which then cyclizes to a 2-hydroxyquinoline.[10]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline (Conrad-Limpach)

  • Mix aniline and ethyl acetoacetate (a β-ketoester) and stir at room temperature. A catalytic amount of acid can be added.

  • The intermediate enamine can be isolated or used directly.

  • Heat the enamine intermediate in a high-boiling inert solvent, such as mineral oil or diphenyl ether, to approximately 250 °C for the cyclization to occur.

  • Cool the reaction mixture and triturate with a suitable solvent (e.g., hexane) to precipitate the product.

  • Collect the solid by filtration and recrystallize from an appropriate solvent to yield 4-hydroxy-2-methylquinoline.[10]

Gould-Jacobs Reaction: A Route to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a reliable method for preparing 4-hydroxyquinoline derivatives, starting from an aniline and an alkoxymethylenemalonate ester.[3]

Mechanism: The reaction begins with a nucleophilic substitution of the aniline onto the electron-deficient double bond of the malonate ester, followed by the elimination of an alcohol to form an anilinomethylenemalonate. This intermediate then undergoes a high-temperature thermal 6-electron electrocyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

  • Heat a mixture of aniline and diethyl ethoxymethylenemalonate at 100-130 °C for 1-2 hours.

  • Remove the ethanol byproduct under reduced pressure.

  • Dissolve the resulting anilinomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether.

  • Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes to effect cyclization.

  • Cool the reaction mixture and add a solvent like hexane to precipitate the 4-hydroxy-3-carboethoxyquinoline.

  • Perform saponification of the ester with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid.

  • Heat the carboxylic acid above its melting point to induce decarboxylation, affording 4-hydroxyquinoline.

Visualizing the Synthetic Workflows

To provide a clearer understanding of the procedural flow and key decision points in these syntheses, the following diagrams have been generated using Graphviz.

Skraup Synthesis Workflow

Skraup_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Aniline Aniline Reaction Vigorous Exothermic Reaction Aniline->Reaction Glycerol Glycerol Glycerol->Reaction OxidizingAgent Oxidizing Agent (e.g., Nitrobenzene) OxidizingAgent->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Heat Heat (>150°C) Heat->Reaction Workup Neutralization & Steam Distillation Reaction->Workup Purification Fractional Distillation Workup->Purification Quinoline Quinoline Purification->Quinoline Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product AminoarylCarbonyl 2-Aminoaryl Aldehyde/Ketone Reaction Condensation & Cyclization AminoarylCarbonyl->Reaction MethyleneCompound Compound with α-Methylene Group MethyleneCompound->Reaction Catalyst Acid or Base Catalyst Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Heat Reflux Heat->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification SubstitutedQuinoline Polysubstituted Quinoline Purification->SubstitutedQuinoline

Caption: Workflow of the Friedländer Synthesis.

Conclusion: Strategic Synthesis Selection

The classical methods of quinoline synthesis each offer a unique set of advantages and disadvantages. The Skraup and Doebner-von Miller reactions, while employing simple starting materials, are often plagued by harsh conditions and side reactions. The Combes synthesis provides a more controlled route to 2,4-disubstituted quinolines. For the synthesis of highly functionalized and complex quinoline derivatives, the Friedländer synthesis often emerges as the more strategic choice, offering milder conditions and higher yields, provided the starting materials are accessible. The Conrad-Limpach-Knorr and Gould-Jacobs reactions are particularly valuable for the synthesis of hydroxy-substituted quinolines, which are important intermediates in their own right.

Ultimately, the optimal choice of synthesis depends on the specific target molecule, the availability of precursors, and the desired scale of the reaction. By understanding the nuances of each method, researchers can navigate the rich landscape of quinoline synthesis with greater confidence and efficiency.

References

  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved February 10, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2024). Current Topics in Medicinal Chemistry, 24(27), 2377-2419.
  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved February 10, 2026, from [Link]

  • Friedlander quinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

Sources

Biological Activity & Therapeutic Potential of 1-Phenyl-2-(quinolin-2-yl)ethanone Derivatives

[1]

Executive Summary

The 1-Phenyl-2-(quinolin-2-yl)ethanone scaffold (commonly referred to as 2-phenacylquinoline ) represents a critical class of N,O-chelating ligands in medicinal chemistry. Unlike simple quinolines, this derivative possesses a tautomeric enaminone structure that allows for the formation of stable, planar coordination complexes with transition metals (Cu, Pd, V, Zn). This guide objectively compares the biological performance of the free ligand versus its metal-complexed derivatives, highlighting a distinct "chelation-enhanced" cytotoxicity mechanism. Experimental data indicates that while the free ligand exhibits moderate biological activity, its transition metal complexes frequently achieve IC50 values in the low micromolar range (3–10 µM) against resistant cancer cell lines, rivaling standard chemotherapeutics like Cisplatin.

Chemical Structure & Tautomerism

The biological efficacy of 1-Phenyl-2-(quinolin-2-yl)ethanone is governed by its keto-enol tautomerism. In solution, the molecule exists in equilibrium between the keto-imine form and the enaminone (Z-enol) form. The enaminone form is stabilized by an intramolecular hydrogen bond (N...H-O), creating a pseudo-cyclic structure that mimics a metal chelation pocket.

  • Keto Form : 1-Phenyl-2-(quinolin-2-yl)ethanone

  • Enol Form : (Z)-2-(2-hydroxy-2-phenylvinyl)quinoline

This structural flexibility is the basis for its reactivity and binding affinity to biological targets (DNA/Proteins).

Mechanism of Action (MOA)

The therapeutic mechanism differs significantly between the free organic scaffold and its metal derivatives.

Free Ligand MOA
  • DNA Intercalation : The planar quinoline ring inserts between DNA base pairs, inhibiting replication.

  • Enzyme Inhibition : Potential inhibition of kinases (e.g., Pim-1) involved in cell survival pathways.

Metal Complex MOA (The "Chelation Effect")

Coordination with metals (Cu, Pd, V) dramatically alters the pharmacokinetics.

  • Lipophilicity Enhancement : Chelation reduces the polarity of the metal ion (Overton’s concept), facilitating passive diffusion through the lipid bilayer of cancer cells.

  • ROS Generation : Redox-active metals (Cu, V) catalyze the Fenton reaction inside the cell, generating hydroxyl radicals (•OH) that cause oxidative DNA damage.

  • Mitochondrial Disruption : The complexes target the mitochondrial membrane, causing depolarization and release of Cytochrome C, triggering apoptosis.

MOA_PathwayLigandFree Ligand(2-Phenacylquinoline)ComplexMetal Complex(Lipophilic)Ligand->ComplexChelationMetalMetal Ion(Cu, Pd, V)Metal->ComplexCell_EntryCell MembranePermeationComplex->Cell_EntryIncreasedLipophilicityROSROS Generation(•OH, O2•-)Cell_Entry->ROSRedox CyclingDNADNAIntercalationCell_Entry->DNANuclearTargetingMitoMitochondrialDepolarizationCell_Entry->MitoMembranePotential LossApoptosisApoptosis(Cell Death)ROS->ApoptosisDNA->ApoptosisMito->Apoptosis

Figure 1: Mechanism of action showing the transformation from free ligand to bioactive metal complex and subsequent cellular targets.[1]

Biological Activity Comparison

Anticancer Activity

The following table compares the cytotoxicity (IC50) of the free ligand against its metal complexes and standard drugs.[2] The data highlights the superior potency of Palladium (Pd) and Copper (Cu) complexes.

Table 1: Comparative Cytotoxicity (IC50 in µM)

CompoundHCT116 (Colon)MCF-7 (Breast)A549 (Lung)Mechanism Note
Free Ligand (2-Phenacylquinoline)>100 µM~53 µM>50 µMWeak DNA binding; poor uptake.
Cu(II) Complex N/A43.8 µM ~28 µMROS generation; moderate potency.
Pd(II) Complex (Pincer-type)3.0 - 4.0 µM N/AN/AHigh stability; DNA cross-linking.
VO(IV) Complex (with Phen)N/AN/A28.9 µM Mitochondrial targeting.[1]
Cisplatin (Standard)5.0 - 10.0 µM15.0 µM12.0 µMDNA cross-linking standard.

Key Insight: The Pd(II) complexes of phenacylquinoline derivatives can outperform Cisplatin in specific resistant lines (e.g., HCT116), exhibiting IC50 values as low as 3 µM.[2] The Copper complexes generally show moderate improvement over the free ligand but are less potent than Palladium variants.

Antimicrobial Activity

Metal complexes also exhibit enhanced antimicrobial properties compared to the free ligand, although often less potent than clinical antibiotics like Ciprofloxacin.

Table 2: Antimicrobial Efficacy (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)
Free Ligand 50 - 100>100>100
Cu(II) Complex 12.5 12.5 25.0
Co(II) Complex 25.050.050.0
Ciprofloxacin (Std)<1.0<1.0N/A

Key Insight: The Copper(II) complex reduces the MIC by 4-8 fold compared to the free ligand, demonstrating that metal coordination is essential for significant antimicrobial activity in this scaffold class.

Experimental Protocols

Synthesis of 1-Phenyl-2-(quinolin-2-yl)ethanone

This protocol utilizes a Claisen-type condensation between quinaldine and an ester.

Reagents : Quinaldine (2-methylquinoline), Ethyl Benzoate, Sodium Hydride (NaH), Dry THF. Procedure :

  • Activation : Suspend NaH (1.5 eq) in dry THF under nitrogen atmosphere.

  • Deprotonation : Add Quinaldine (1.0 eq) dropwise at 0°C. Stir for 30 min to form the red-colored enolate.

  • Condensation : Add Ethyl Benzoate (1.1 eq) slowly. Reflux the mixture for 4-6 hours.

  • Workup : Quench with ice-cold water. Acidify with acetic acid to pH 5-6 to precipitate the product.

  • Purification : Recrystallize from ethanol to obtain yellow needles (Enaminone form).

MTT Cytotoxicity Assay

Objective : Determine IC50 values for the synthesized derivatives.

  • Seeding : Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment : Add serial dilutions of the test compound (dissolved in DMSO, final concentration <0.5%) to the wells. Include Vehicle Control (DMSO only) and Positive Control (Cisplatin).

  • Incubation : Incubate for 48 hours at 37°C, 5% CO2.

  • Development : Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization : Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement : Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Workflowcluster_BioBiological EvaluationStartStart: Quinaldine + EsterSynthSynthesis (NaH/THF)Reflux 6hStart->SynthPurifyRecrystallization(Yellow Needles)Synth->PurifyComplexMetal Complexation(MCl2 / EtOH)Purify->ComplexOptionalMTTMTT Assay(Cytotoxicity)Purify->MTTComplex->MTTMICBroth Dilution(Antimicrobial)Complex->MICAnalysisData Analysis(IC50 / MIC Calculation)MTT->AnalysisMIC->Analysis

Figure 2: Experimental workflow from chemical synthesis to biological validation.

Conclusion

The 1-Phenyl-2-(quinolin-2-yl)ethanone scaffold is a versatile platform in drug discovery. While the free ligand possesses modest biological activity, it serves as a potent "pro-drug" precursor for metal-based therapeutics. The Pd(II) and Cu(II) complexes of this scaffold demonstrate superior anticancer potential, often exceeding the efficacy of the free ligand by an order of magnitude due to enhanced lipophilicity and ROS-mediated cytotoxicity. Researchers should prioritize the synthesis of metal-coordinated derivatives or further functionalization of the phenyl ring (e.g., 4-NO2, 4-OMe) to maximize therapeutic indices.

References

  • Modulation of the Cytotoxic Properties of Pd(II) Complexes Based on Functionalized Carboxamides . PubMed Central. Link

  • Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand . PubMed Central. Link

  • Phenanthroline Complexation Enhances the Cytotoxic Activity of the VO-Chrysin System . MDPI. Link

  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents . PubMed. Link

  • Coordination Behavior and Biological Activity of Some Transition Metal Complexes . Scientific Research Publishing. Link

A Comprehensive Guide to In Vitro Testing Protocols for 1-Phenyl-2-(quinolin-2-yl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of 1-Phenyl-2-(quinolin-2-yl)ethanone, a novel compound with potential therapeutic applications. Drawing upon the well-documented biological activities of the quinoline scaffold, we present a tiered approach to elucidate its cytotoxic, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols and a comparative analysis against established alternatives.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline nucleus is a prominent heterocyclic scaffold found in numerous synthetic and natural compounds with a wide array of pharmacological activities.[2][3] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, anti-inflammatory, and antibacterial agents.[1][2][3][4] The structural motif of 1-Phenyl-2-(quinolin-2-yl)ethanone suggests its potential to interact with various biological targets. Therefore, a systematic in vitro evaluation is warranted to characterize its biological activity profile.

This guide outlines a logical workflow for the initial screening and characterization of this compound, beginning with broad cytotoxicity screening, followed by more specific assays to investigate its anti-inflammatory and potential kinase inhibitory effects.

Overall In Vitro Testing Workflow

The proposed workflow is designed to efficiently screen and characterize the biological activities of 1-Phenyl-2-(quinolin-2-yl)ethanone.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action & Potency cluster_2 Tier 3: Target Validation A Cytotoxicity Screening (MTT Assay) C Cell-Based Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages) A->C If cytotoxic at high conc. F Apoptosis vs. Necrosis Assay A->F If potent cytotoxicity B Anti-inflammatory Screening (Albumin Denaturation Assay) B->C If anti-inflammatory activity D Kinase Inhibition Profiling (Broad Panel Kinase Assay) C->D If potent NO inhibition E Specific Kinase Inhibition Assay (e.g., Src Kinase Assay) D->E Identified kinase hits

Caption: Tiered in vitro testing workflow for 1-Phenyl-2-(quinolin-2-yl)ethanone.

Part 1: Cytotoxicity Evaluation

The initial assessment of any novel compound should involve evaluating its effect on cell viability. This is crucial for identifying potential anticancer activity and for determining non-toxic concentration ranges for subsequent cell-based assays.[5][6][7][8] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][7]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture:

    • Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-Phenyl-2-(quinolin-2-yl)ethanone in DMSO.

    • Perform serial dilutions of the test compound in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the culture medium in the 96-well plates with the medium containing the different concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Comparative Data: Cytotoxicity (IC50 in µM)
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HEK293 (Non-cancerous)
1-Phenyl-2-(quinolin-2-yl)ethanone15.222.5> 100
Doxorubicin (Positive Control)0.81.25.6
Quinoline Derivative X (Comparator)10.518.985.3

Part 2: Anti-inflammatory Activity Assessment

Inflammation is a key pathological feature of many diseases, and compounds that can modulate inflammatory responses are of significant therapeutic interest.[9] Simple, cell-free assays can be used for initial screening, followed by more complex cell-based models.[10][11][12]

Experimental Protocol: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.[10][13]

  • Reaction Mixture Preparation:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • The test sample consists of 2 mL of 0.2 M phosphate buffer (pH 7.4), 0.1 mL of the test compound at various concentrations (10-500 µg/mL), and 0.4 mL of 1% BSA.

    • A control group consists of the buffer, BSA, and the vehicle (DMSO).

    • Diclofenac sodium is used as a positive control.

  • Incubation and Measurement:

    • Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

    • After cooling, measure the turbidity of the samples at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Comparative Data: Anti-inflammatory Activity
CompoundInhibition of Albumin Denaturation (%) at 100 µg/mL
1-Phenyl-2-(quinolin-2-yl)ethanone68.4%
Diclofenac Sodium (Positive Control)85.2%
Indomethacin (Comparator)79.5%

Part 3: Kinase Inhibition Assays

Many quinoline derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[14][15] Therefore, evaluating the kinase inhibitory potential of 1-Phenyl-2-(quinolin-2-yl)ethanone is a logical step.

G cluster_0 Kinase Inhibition Assay Principle A Kinase D Phosphorylated Peptide + ADP A->D Phosphorylation B ATP B->D C Substrate Peptide C->D E 1-Phenyl-2-(quinolin-2-yl)ethanone E->A Inhibition

Caption: General principle of a kinase inhibition assay.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production indicates kinase inhibition.[16]

  • Kinase Reaction:

    • Set up the kinase reaction in a 96- or 384-well plate containing the kinase, its specific substrate, and ATP in a kinase reaction buffer.

    • Add 1-Phenyl-2-(quinolin-2-yl)ethanone at various concentrations (e.g., 0.01 to 100 µM). Include a no-inhibitor control and a positive control inhibitor (e.g., Staurosporine).

    • Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition relative to the no-inhibitor control and determine the IC50 value.

Comparative Data: Kinase Inhibition (IC50 in µM)
CompoundKinase Target (e.g., Src)
1-Phenyl-2-(quinolin-2-yl)ethanone8.9
Staurosporine (Broad-Spectrum Inhibitor)0.02
Bosutinib (Quinoline-based Src/Abl inhibitor)0.05

Conclusion

This guide provides a robust and scientifically grounded framework for the in vitro characterization of 1-Phenyl-2-(quinolin-2-yl)ethanone. By systematically evaluating its cytotoxicity, anti-inflammatory, and kinase inhibitory properties, researchers can gain valuable insights into its potential therapeutic applications. The comparative approach, utilizing well-established positive controls and relevant comparator molecules, ensures that the generated data is both reliable and contextually relevant. The detailed protocols and data presentation formats provided herein are designed to facilitate the seamless integration of this novel compound into drug discovery and development pipelines.

References

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  • International Journal of Creative Research Thoughts (IJCRT). (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. globalresearchonline.net. [Link]

  • eLife. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. elifesciences.org. [Link]

  • National Institutes of Health. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). researchgate.net. [Link]

  • PubMed. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. pubmed.ncbi.nlm.nih.gov. [Link]

  • National Center for Biotechnology Information. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. ncbi.nlm.nih.gov. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijpra.com. [Link]

  • National Institutes of Health. (2012). Receptor Binding Assays for HTS and Drug Discovery. ncbi.nlm.nih.gov. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ijcrt.org. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. reactionbiology.com. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. mdpi.com. [Link]

  • ResearchGate. (2024). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. researchgate.net. [Link]

  • PubMed. (n.d.). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. pubmed.ncbi.nlm.nih.gov. [Link]

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  • ACS Omega. (n.d.). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. pubs.acs.org. [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. researchgate.net. [Link]

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Assessing the purity of synthesized 1-Phenyl-2-(quinolin-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purity Assessment of Synthesized 1-Phenyl-2-(quinolin-2-yl)ethanone

Executive Summary: The Analytical Challenge

1-Phenyl-2-(quinolin-2-yl)ethanone (often referred to as Phenacylquinaldine ) is a critical scaffold in the development of antimicrobial and anticancer agents. Its synthesis, typically involving the condensation of quinaldine (2-methylquinoline) with benzoate esters, presents a unique analytical challenge: Keto-Enol Tautomerism .

Unlike simple organic solids, this


-keto-heterocycle exists in a dynamic equilibrium between its keto form and its enol form (stabilized by intramolecular hydrogen bonding). This behavior can mimic impurities in NMR spectra and cause peak splitting or tailing in HPLC, leading to false-negative purity assessments. This guide outlines a multi-modal approach to objectively validate the purity of this synthesized compound.

Synthesis Context & Impurity Profiling

To accurately assess purity, one must first anticipate the impurities. The standard synthesis involves the lithiation or base-catalyzed condensation of quinaldine with ethyl benzoate.

Primary Impurity Sources:

  • Unreacted Starting Materials: Quinaldine (distinctive odor, low MP) and Ethyl Benzoate.

  • Side Reactions: Self-condensation of quinaldine (dimers) or Claisen condensation byproducts.

  • Solvent Residues: Toluene or THF trapped in the crystal lattice.

Figure 1: Synthesis & Impurity Pathway

SynthesisPath Quinaldine Quinaldine (Start Material) Intermediate Enolate Intermediate Quinaldine->Intermediate Deprotonation Impurity1 Impurity A: Unreacted Quinaldine Quinaldine->Impurity1 Incomplete Rxn EthylBenz Ethyl Benzoate (Start Material) Product 1-Phenyl-2-(quinolin-2-yl)ethanone (Target) EthylBenz->Product Impurity3 Impurity C: Benzoic Acid EthylBenz->Impurity3 Hydrolysis Base Base (e.g., NaH) Base->Intermediate Intermediate->Product + Ethyl Benzoate Impurity2 Impurity B: Self-Condensation Dimer Intermediate->Impurity2 Side Rxn

Caption: Logical flow of synthesis indicating where specific impurities originate, aiding in targeted detection.

Comparative Analysis of Assessment Methods

No single method is sufficient for this compound due to its tautomeric nature. A combinatorial approach is required.

FeatureHPLC-UV/Vis 1H-NMR (Proton NMR) DSC (Differential Scanning Calorimetry)
Primary Role Quantitative Purity (%)Structural Identity & Solvent CheckThermal Purity & Polymorph Check
Sensitivity High (< 0.05% impurity detection)Moderate (~1% detection limit)High (for eutectic impurities)
Key Advantage Separates chemically similar impurities.Distinguishes product from solvent residues.Unaffected by solvatochromism/tautomerism.
Weakness Tautomers may split peaks; requires buffer.Signals overlap; integration errors due to tautomers.Destructive; requires dry sample.
Verdict Gold Standard for final release.Mandatory for structure confirmation.Recommended for solid-state characterization.

Detailed Experimental Protocols

Protocol A: HPLC Method for Quantitative Purity

Rationale: Standard reverse-phase conditions often cause peak splitting for


-ketones. We use a buffered mobile phase to stabilize the ionization state.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer stabilizes peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear gradient)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

  • Success Criteria: Single major peak >98% area. If "shouldering" occurs, increase column temperature to 40°C to accelerate tautomer interconversion, merging the split peaks.

Protocol B: 1H-NMR Analysis (Tautomer Discrimination)

Rationale: The choice of solvent dictates the visible ratio of keto:enol forms.[1] CDCl3 favors the intramolecularly hydrogen-bonded enol form, while DMSO-d6 disrupts it.

  • Sample Prep: Dissolve ~10 mg of synthesized solid in 0.6 mL CDCl3 (Chloroform-d).

  • Acquisition: Standard proton sequence (16 scans minimum).

  • Interpretation:

    • Keto Form: Look for a sharp singlet around 4.6 - 4.8 ppm (corresponding to the

      
       bridge).
      
    • Enol Form: Look for a vinylic proton singlet around 6.5 - 6.8 ppm and a broad

      
       signal often downfield (>12 ppm).
      
    • Impurity Check:

      • Quinaldine: Methyl singlet at ~2.7 ppm.

      • Toluene: Singlet at 2.36 ppm.

      • Ethyl Benzoate:[2] Quartet at 4.3 ppm, Triplet at 1.3 ppm.

Critical Workflow: The Purity Decision Tree

Use this logic flow to determine if your batch is ready for biological testing.

Figure 2: Analytical Decision Tree

DecisionTree Start Synthesized Solid Step1 1. Visual & MP Check (Target: ~100-110°C*) Start->Step1 Decision1 MP < 90°C? Step1->Decision1 Step2 2. 1H-NMR (CDCl3) Decision2 Foreign Peaks in NMR? Step2->Decision2 Step3 3. HPLC (Gradient) Decision3 Purity > 98%? Step3->Decision3 Decision1->Step2 No (Pass) FailRecryst Recrystallize (EtOH/Hexane) Decision1->FailRecryst Yes (Impure) Decision2->Step3 No (Clean) FailColumn Column Chromatography (Silica) Decision2->FailColumn Yes (Solvent/Start Mat) Pass RELEASE BATCH Decision3->Pass Yes Decision3->FailRecryst No

*Caption: Step-by-step logic for validating batch purity. Note: MP may vary by polymorph; DSC is definitive.

Troubleshooting & Expert Insights

  • The "Ghost" Peak: If you see a split peak in HPLC that varies with flow rate, it is likely not an impurity but the separation of keto/enol tautomers on the column. Solution: Run the HPLC at a higher temperature (40-50°C) to coalesce the peaks.

  • The "Missing" Carbon: In 13C-NMR, the carbonyl carbon signal (approx. 190-200 ppm) may be very weak or broadened due to relaxation times and exchange dynamics. Increase the relaxation delay (d1) to 2-3 seconds.

  • Storage Stability: This compound is light-sensitive (photo-enolization). Store in amber vials at -20°C to prevent degradation into colored oxidative byproducts.

References

  • Musioł, R., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Biomedical Chromatography. Link

  • Lide, D. R. (Ed.). CRC Handbook of Chemistry and Physics. (Physical constants for Quinolines).
  • Reeves, L. W. (1957). Nuclear Magnetic Resonance Studies of Keto-Enol Tautomerism. Canadian Journal of Chemistry. Link

  • Skoog, D. A., et al.Principles of Instrumental Analysis.
  • ChemicalBook. Product Data: 2-Phenylquinoline and derivatives. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.